7-Aminoquinazolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXFFJUUIIGPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318960 | |
| Record name | 7-aminoquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-09-4 | |
| Record name | 90004-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-aminoquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-quinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Aminoquinazolin-4-ol
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 7-Aminoquinazolin-4-ol (CAS No: 90004-09-4). Designed for researchers, scientists, and drug development professionals, this document collates available data on its physicochemical characteristics, spectral properties, and potential biological relevance. Due to the limited availability of specific experimental data for this compound, information from closely related quinazolinone analogs is included to provide a robust predictive framework.
Core Chemical Properties
This compound, also known by its IUPAC name 7-amino-3H-quinazolin-4-one, is a heterocyclic organic compound featuring a fused pyrimidine and benzene ring system.[1] The presence of an amino group and a hydroxyl group (in its tautomeric form) suggests its potential for diverse chemical interactions and biological activity.
Structure and Tautomerism:
This compound exists in tautomeric forms, primarily the lactam (7-aminoquinazolin-4(3H)-one) and lactim (this compound) forms. The lactam form is generally considered to be the more stable tautomer in the solid state and in most solvents.
Physicochemical Properties:
While specific experimentally determined data for this compound are scarce, predicted values and data from commercial suppliers provide a baseline for its physical characteristics.
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that much of this data is predicted and should be confirmed by experimental analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 90004-09-4 | Commercial Suppliers |
| Molecular Formula | C₈H₇N₃O | Commercial Suppliers[1] |
| Molecular Weight | 161.16 g/mol | Calculated |
| Melting Point | ~315 °C | Predicted[2] |
| Boiling Point | 392.9 ± 44.0 °C | Predicted[2] |
| Density | 1.49 ± 0.1 g/cm³ | Predicted[2] |
| pKa | 2.27 ± 0.20 | Predicted[2] |
Table 2: Predicted/Typical Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.5-12.5 | Singlet | N-H (amide) | |
| ~7.8-8.2 | Singlet | C2-H | |
| ~7.5-7.8 | Doublet | C5-H | |
| ~6.8-7.2 | Doublet | C6-H | |
| ~6.6-6.9 | Singlet | C8-H | |
| ~5.5-6.5 | Singlet | -NH₂ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C4 (C=O) | |
| ~150-155 | C7 | |
| ~145-150 | C8a | |
| ~140-145 | C2 | |
| ~125-130 | C5 | |
| ~115-120 | C4a | |
| ~110-115 | C6 | |
| ~100-105 | C8 |
| FT-IR | Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretch (amine and amide) | |
| 3100-3000 | C-H stretch (aromatic) | |
| ~1680 | C=O stretch (amide) | |
| ~1620 | C=N stretch | |
| 1600-1450 | C=C stretch (aromatic) | |
| ~1250 | C-N stretch |
Experimental Protocols
Synthesis of this compound
A plausible and common synthetic route to this compound is the reduction of its nitro precursor, 7-nitroquinazolin-4-ol.[3]
Step 1: Nitration of Quinazolin-4-ol (or a suitable precursor) A common method for the nitration of quinazolinones involves treatment with a mixture of concentrated sulfuric acid and fuming nitric acid.
Step 2: Reduction of 7-Nitroquinazolin-4-ol The nitro group can be reduced to an amine using various reducing agents. A standard laboratory procedure involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride.
-
Materials: 7-nitroquinazolin-4-ol, iron powder, ethanol, water, and hydrochloric acid.
-
Procedure:
-
Suspend 7-nitroquinazolin-4-ol in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and add a small amount of hydrochloric acid to initiate the reaction.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Cool the filtrate to allow the product, this compound, to crystallize.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
Determination of pKa
The pKa of quinazolinone derivatives can be determined spectrophotometrically. This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.
-
Materials: this compound, a series of buffer solutions of known pH, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions with a constant concentration of the compound in buffers of varying pH.
-
Record the UV-Vis spectrum for each solution.
-
Identify the wavelengths of maximum absorbance for the protonated and deprotonated species.
-
Use the absorbance data at a specific wavelength and the corresponding pH values in the Henderson-Hasselbalch equation to calculate the pKa.
-
Solubility Determination
The solubility of this compound in various solvents can be determined using the gravimetric method.
-
Materials: this compound, a selection of solvents (e.g., water, ethanol, DMSO, DMF), a temperature-controlled shaker, and an analytical balance.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the mixture in a temperature-controlled shaker for a set period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant completely.
-
Weigh the remaining solid residue to determine the mass of the dissolved compound.
-
Calculate the solubility in terms of mg/mL or mol/L.
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Mandatory Visualization
The quinazoline scaffold is a key feature in many kinase inhibitors. Given the structural similarity of this compound to known inhibitors, its potential interaction with signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Heat Shock Protein 90 (HSP90) pathways is of significant interest to drug discovery professionals.
EGFR Signaling Pathway
Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazoline-based molecules are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
HSP90 Chaperone Cycle
HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival, including kinases like Akt and Raf. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive anti-cancer strategy.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The quinazolinone ring system is generally stable but can be susceptible to electrophilic aromatic substitution, with the position of substitution directed by the existing amino and lactam/lactim groups. The stability of the compound to pH, light, and temperature has not been extensively reported and would require experimental evaluation. It is anticipated that the compound may be sensitive to strong oxidizing agents and extreme pH conditions.
Conclusion
This compound is a quinazolinone derivative with potential applications in medicinal chemistry, suggested by the known biological activities of this scaffold. While specific experimental data for this compound are limited, this guide provides a comprehensive overview based on predicted properties and data from analogous structures. The provided experimental protocols offer a framework for the determination of its key chemical properties. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
An In-depth Technical Guide to the Synthesis of 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 7-Aminoquinazolin-4-ol, a crucial scaffold in medicinal chemistry. The guide details the reaction mechanism, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format to aid researchers in their drug discovery and development endeavors.
Introduction
This compound is a heterocyclic organic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and virology. This guide focuses on the most prevalent and practical synthetic route to this important intermediate.
Primary Synthesis Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound proceeds through a two-step reaction sequence starting from 2-amino-4-nitrobenzoic acid. This pathway involves:
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Step 1: Niementowski Quinazolinone Synthesis - The formation of the quinazolinone ring system to yield 7-nitroquinazolin-4-ol.
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Step 2: Reduction of the Nitro Group - The conversion of the 7-nitro group to the desired 7-amino group.
The Inhibitory Action of 7-Aminoquinazolin-4-ol: A Mechanistic Whitepaper Based on Analogous Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the putative mechanism of action of 7-Aminoquinazolin-4-ol as an inhibitor, based on the established activities of structurally related quinazoline and quinazolinone derivatives. Due to a lack of specific research on this compound, this paper synthesizes findings from analogous compounds to project its likely biological targets, inhibitory pathways, and methods for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Quinazoline-based compounds are a prominent class of heterocyclic molecules widely investigated for their therapeutic potential, particularly as inhibitors of key signaling pathways in cancer and other diseases. While direct studies on this compound are limited, the broader family of 7-substituted quinazolinones and 4-aminoquinazolines has been shown to exhibit potent inhibitory effects against a range of biological targets. These are most notably protein kinases, which are crucial regulators of cellular processes. This guide will explore the probable inhibitory mechanisms of this compound by examining the activities of its close chemical relatives.
Probable Mechanism of Action: Kinase Inhibition
The most documented mechanism of action for quinazoline derivatives is the inhibition of protein kinases.[1] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of growth factor receptors.[2] This action prevents the phosphorylation and subsequent activation of downstream signaling proteins, thereby arresting cell proliferation, survival, and migration.
Key kinase targets for quinazoline-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR) : A primary target in many cancers, particularly non-small cell lung cancer.[2] Quinazoline inhibitors are known to block EGFR signaling pathways.[2]
-
Phosphoinositide 3-kinase (PI3K) : Inhibition of the PI3K/Akt signaling pathway is another common mechanism for quinazoline derivatives, affecting cell survival and proliferation.
-
Other Kinases : Various quinazolinone derivatives have shown inhibitory activity against a spectrum of other kinases, including HER2, CDK2, and VEGFR2.[3]
Derivatives of 4-aminoquinazoline have been specifically developed as kinase inhibitors for treating various cancers, including those affecting the lung, breast, and prostate.[4]
Quantitative Data on Related Inhibitors
The inhibitory potency of various quinazolin-4(3H)-one derivatives has been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several analogous compounds against different kinase targets and cancer cell lines. It is important to note that these are not values for this compound itself but for structurally similar molecules.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 2i | CDK2 | 0.173 ± 0.012 | [3] |
| Compound 3i | CDK2 | 0.177 ± 0.032 | [3] |
| Compound 3i | HER2 | 0.079 ± 0.015 | [3] |
| Compound 2h | HER2 | 0.138 ± 0.012 | [3] |
| Compound C9 | USP7 | 4.86 | [5] |
| Compound C19 | USP7 | 1.537 | [5] |
| Compound 1f | HeLa Cells | 10.18 | [6] |
| Compound 1f | BGC823 Cells | 8.32 | [6] |
| Compound 2i | HeLa Cells | 7.15 | [6] |
| Compound 2i | BGC823 Cells | 4.65 | [6] |
| Compound 6l | S. aureus (ATCC25923) | 1.0 | [7] |
| Compound 6l | S. aureus (JE2) | 0.6 | [7] |
| Compound 6y | S. aureus (ATCC25923) | 0.36 | [7] |
| Compound 6y | S. aureus (JE2) | 0.02 | [7] |
Experimental Protocols
The characterization of quinazoline-based inhibitors typically involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Protocol Outline:
-
Preparation of Reagents : Solutions of the recombinant kinase, its specific substrate, and ATP are prepared in an appropriate kinase assay buffer. A dilution series of the test compound (e.g., this compound) is also prepared.
-
Assay Procedure :
-
The diluted test compound or a vehicle control (like DMSO) is added to the wells of a microplate.
-
The kinase is added to the wells and incubated to allow for compound binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
-
Detection : The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as luminescence, fluorescence, or radiometric detection.
-
Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[8]
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Protocol Outline:
-
Cell Culture : Cancer cell lines (e.g., A549, H1975) are cultured in appropriate media and seeded into 96-well plates.[1]
-
Compound Treatment : The cells are treated with various concentrations of the test compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement : A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control cells, and the IC50 value is determined.[8]
Visualizing Mechanisms and Workflows
Signaling Pathway
The following diagram illustrates the putative inhibition of the EGFR signaling pathway by a this compound-like compound.
Caption: Putative inhibition of the EGFR signaling pathway.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating a potential inhibitor like this compound.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
Based on the extensive research on its structural analogs, this compound is predicted to function as an inhibitor of protein kinases, likely targeting signaling pathways such as the EGFR and PI3K pathways. Its therapeutic potential would be contingent on its specific inhibitory profile and potency, which can be determined using the standardized experimental protocols outlined in this guide. Further research is warranted to isolate and characterize the specific inhibitory activities of this compound to validate these projections and explore its potential as a novel therapeutic agent.
References
- 1. distantreader.org [distantreader.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Aminoquinazolin-4-ol, a key heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemical and biological properties of this important molecule. We will delve into its historical synthesis, detailing plausible early methodologies, and present its physicochemical characteristics. While much of the research has focused on its derivatives, this paper will also touch upon the known biological context of the core molecule and its role as a foundational building block in the development of targeted therapies.
Introduction: The Quinazoline Scaffold
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a subject of intense scientific interest for over a century. The first derivative of this class, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Peter Griess in 1869.[1][2] This was followed by the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895.[1] The inherent stability and versatile reactivity of the quinazoline core have made it a cornerstone in the synthesis of a vast array of biologically active compounds.[3]
Discovery and Historical Synthesis of this compound
While a definitive, single "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis can be logically inferred from established general methods for quinazolinone construction that were developed in the late 19th and early 20th centuries. The most probable and historically consistent route to this compound is through the cyclization of a suitably substituted anthranilic acid derivative.
A plausible early synthesis, based on the principles of the well-established Niementowski quinazolinone synthesis, would involve the reaction of 2,4-diaminobenzoic acid with a source of a single carbon atom, such as formamide .
Plausible Historical Synthetic Pathway
The reaction likely proceeds through an initial formation of an amidine intermediate, followed by intramolecular cyclization and dehydration to yield the stable this compound.
Caption: Plausible historical synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 90004-09-4 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Solid |
| Melting Point | >315 °C |
| Boiling Point | 422.8±25.0 °C at 760 mmHg |
| Density | 1.5±0.1 g/cm³ |
| pKa | Not reported |
| LogP | -0.98 |
Experimental Protocols
While the original experimental protocol for the first synthesis of this compound is not available, a general procedure based on established quinazolinone syntheses is provided below. This protocol is illustrative and may require optimization.
General Synthesis of this compound from 2,4-Diaminobenzoic Acid
Materials:
-
2,4-Diaminobenzoic acid
-
Formamide
-
High-boiling point solvent (e.g., nitrobenzene or Dowtherm A)
-
Ethanol
-
Hydrochloric acid (for purification, if necessary)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
A mixture of 2,4-diaminobenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to a high temperature (typically 150-180 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
-
The crude product is collected by filtration and washed with a suitable solvent, such as ethanol, to remove excess formamide and other impurities.
-
For further purification, the crude solid can be dissolved in a dilute aqueous acid solution (e.g., HCl) and then reprecipitated by neutralizing the solution with a base (e.g., sodium bicarbonate).
-
The purified this compound is then collected by filtration, washed with water, and dried under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Biological Significance and Role in Drug Discovery
While this compound itself has not been extensively studied for its own biological activity, it serves as a critical scaffold for a multitude of potent and selective inhibitors of various biological targets. The amino group at the 7-position provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of this compound have been investigated as inhibitors of a wide range of enzymes and receptors, including:
-
Heat Shock Protein 90 (Hsp90): Novel aminoquinazoline derivatives have been developed as potent and selective inhibitors of Hsp90, a chaperone protein implicated in cancer.[4]
-
PI3K/HDAC: Quinazolin-4-one based hydroxamic acids have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), both of which are important targets in oncology.[5]
-
p21-Activated Kinase 4 (PAK4): 4-aminoquinazoline-2-carboxamide derivatives have been identified as potent and selective inhibitors of PAK4, a kinase involved in cell migration and invasion.
-
USP7: Quinazolin-4(3H)-one derivatives have been evaluated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase involved in the p53-MDM2 pathway.[6]
The general mechanism by which many quinazoline-based inhibitors function is by competing with ATP for binding to the kinase domain of their target protein. The quinazoline core mimics the adenine ring of ATP, while substituents at various positions, including the 7-amino group, provide specificity and enhance binding affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 7-Aminoquinazolin-4-ol and its derivatives.
A Technical Guide to the Biological Activity of 7-Aminoquinazolin-4-ol and Its Derivatives
This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology.[1] The 4-aminoquinazoline core is a key pharmacophore, with derivatives like gefitinib and erlotinib being notable examples of epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[1][2] The addition of an amino group at the 7-position of the quinazolin-4-ol core can modulate the compound's physicochemical properties and biological activity, making this class of compounds an area of active research.
Anticancer Activity
Derivatives of 4-aminoquinazoline have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1][3] This activity is often linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases
A primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR).[2][4][5] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation.[2][6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][7]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway in cancer, regulating cell survival, proliferation, and apoptosis.[3][8] Several 4-aminoquinazoline derivatives have been shown to inhibit PI3Kα, the p110α catalytic subunit of PI3K, which is frequently mutated in human cancers.[3] Inhibition of PI3Kα leads to the blockage of the PI3K/Akt pathway, resulting in cell cycle arrest and apoptosis.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 4-aminoquinazoline derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | MCF-7 (Breast) | 0.00013 | [4] |
| Compound 6b | HCT-116 (Colon) | Not specified (PI3Kα IC50 = 0.0136 µM) | [3] |
| Compound 7i | A549 (Lung) | 2.25 | [6] |
| Compound 7i | HT-29 (Colon) | 1.72 | [6] |
| Compound 7i | MCF-7 (Breast) | 2.81 | [6] |
| Compound 14d | BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.09 | [9] |
| Compound 14d | BaF3-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.75 | [9] |
| Compound A32 | HCT-15 (Colon) | 10.93 | [10] |
| Compound A32 | HCC1937 (Breast) | 11.35 | [10] |
| Compound IN17 | HCT-15 (Colon) | 33.45 | [10] |
| Compound IN17 | HCC1937 (Breast) | 34.29 | [10] |
Antimicrobial Activity
Quinazolinone derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[11][12][13][14]
Antibacterial and Antifungal Spectrum
These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] The specific spectrum of activity is dependent on the substitution pattern on the quinazoline ring.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected quinazolinone derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 7k | Staphylococcus aureus | 0.8-3.3 | [12] |
| Compound 7k | Bacillus cereus | 0.8-3.3 | [12] |
| Compound 7k | Escherichia coli | 0.8-3.3 | [12] |
| Compound 7k | Pseudomonas aeruginosa | 0.8-3.3 | [12] |
| Compound 7k | Candida albicans | 0.8-3.3 | [12] |
| Compound 15 | Staphylococcus aureus | 32 | [11] |
| Compound 9, 10, 11, 14, 18 | Bacillus subtilis | 32 or 64 | [11] |
| Compound 12, 14, 15 | Pseudomonas aeruginosa | "acceptable activities" | [11] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16][18]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[15][18]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.[15]
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[20]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: The PI3K/Akt signaling pathway and its inhibition by this compound derivatives.
Experimental Workflows
The following diagrams provide a visual representation of the key experimental workflows.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for determining antimicrobial activity using the broth microdilution method.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide to the Structure of 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Aminoquinazolin-4-ol, a key heterocyclic scaffold, is a subject of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. As a privileged structure, its derivatives have shown promise as potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive elucidation of the structure of this compound, including its physicochemical properties, detailed spectral analysis, and a plausible synthetic route. Furthermore, this guide explores the potential biological significance of this compound by examining its interaction with key cellular signaling pathways, offering a foundation for future drug discovery and development endeavors.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₈H₇N₃O. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O | |
| Molecular Weight | 161.16 g/mol | |
| CAS Number | 90004-09-4 | |
| Appearance | Off-white to pale yellow solid | |
| Tautomeric Form | Exists in equilibrium between the -ol and -one forms, with the quinazolin-4(3H)-one form generally predominating in the solid state. |
Structural Elucidation through Spectroscopic Analysis
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N3-H (amide proton) |
| ~8.0 | s | 1H | H-2 |
| ~7.8 | d | 1H | H-5 |
| ~7.0 | dd | 1H | H-6 |
| ~6.8 | d | 1H | H-8 |
| ~5.5 | s | 2H | -NH₂ (amino protons) |
¹³C NMR (Carbon NMR) Predicted Data:
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~165.0 | C-4 (C=O) |
| ~152.0 | C-8a |
| ~149.0 | C-7 |
| ~147.0 | C-2 |
| ~128.0 | C-5 |
| ~118.0 | C-4a |
| ~115.0 | C-6 |
| ~100.0 | C-8 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum, typically acquired using a KBr pellet, would exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1680 | Strong | C=O stretching (amide I band) |
| ~1620 | Strong | N-H bending (amine) and C=C stretching (aromatic) |
| ~1560 | Medium | C=N stretching |
| ~1480 | Medium | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern. Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 161.
| m/z (Predicted) | Interpretation |
| 161 | Molecular ion [M]⁺ |
| 144 | [M - NH₃]⁺ |
| 133 | [M - CO]⁺ |
| 117 | [M - HNCO]⁺ |
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves a cyclocondensation reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid
This synthesis involves a two-step process: the formation of the quinazolinone ring followed by the reduction of the nitro group.
Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one
-
In a round-bottom flask, a mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and an excess of formamide (10-15 equivalents) is heated at 120-130 °C for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with water.
-
The solid product is collected by vacuum filtration, washed thoroughly with water, and dried to yield 7-nitroquinazolin-4(3H)-one.
Step 2: Reduction of 7-Nitroquinazolin-4(3H)-one to this compound
-
To a suspension of 7-nitroquinazolin-4(3H)-one (1 equivalent) in ethanol, a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) is added.
-
Concentrated hydrochloric acid is added dropwise to the mixture, and the reaction is refluxed for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and the pH is adjusted to ~8-9 with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Potential Biological Significance and Signaling Pathways
Quinazolinone derivatives are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects. While specific studies on this compound are limited, its structural similarity to other bioactive quinazolinones suggests potential involvement in key pathways implicated in cancer and inflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2] Aberrant activation of this pathway is a hallmark of many cancers. Several 4-aminoquinazoline derivatives have been reported to exhibit inhibitory activity against PI3Kα, leading to the suppression of the PI3K/Akt pathway.[2] It is plausible that this compound could serve as a scaffold for the design of novel PI3K inhibitors.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of the MAPK/ERK pathway is also frequently observed in cancer.[3] Certain heterocyclic compounds are known to modulate this pathway, and further investigation is warranted to determine if this compound or its derivatives can exert similar effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and cell survival.[4] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers.[4] The quinazoline scaffold has been explored for its potential to inhibit NF-κB activation, suggesting a possible avenue for the therapeutic application of this compound derivatives in inflammatory conditions.
Conclusion
This compound represents a valuable molecular scaffold with significant potential in drug discovery. This technical guide has provided a detailed elucidation of its structure, supported by predicted spectroscopic data and a reliable synthetic protocol. The exploration of its potential interactions with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB highlights promising directions for future research. The development of novel derivatives based on the this compound core may lead to the discovery of potent and selective therapeutic agents for a range of diseases, particularly cancer and inflammatory disorders. Further experimental validation of the predicted data and in-depth biological evaluation are crucial next steps in harnessing the full therapeutic potential of this versatile compound.
References
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs. Among its many derivatives, 7-aminoquinazolin-4-ol and its analogues have emerged as a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive literature review of this compound and related compounds, focusing on their synthesis, multifaceted biological activities, and the underlying mechanisms of action. This review consolidates quantitative biological data, details key experimental methodologies, and visualizes important biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of the this compound Scaffold
A plausible synthetic route would begin with the cyclization of a suitably substituted anthranilic acid or its corresponding amide. For instance, the reaction of 2-amino-4-nitrobenzoic acid with formamide or the cyclocondensation of 2-amino-4-nitrobenzamide can yield 7-nitroquinazolin-4(3H)-one. Subsequent reduction of the nitro group, which can be achieved using various reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C), would afford the target molecule, 7-aminoquinazolin-4(3H)-one, which exists in tautomeric equilibrium with this compound.
Derivatization of the 7-amino group or other positions on the quinazoline ring can be achieved through various organic reactions to generate a library of related compounds for structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have been extensively investigated for a variety of biological activities, with a primary focus on their potential as anticancer agents. These compounds have been shown to inhibit several key enzymes and signaling pathways implicated in cancer progression.
Anticancer Activity
The anticancer properties of this compound derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.
A significant number of quinazoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1] These inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways, thereby inhibiting cancer cell proliferation and survival.[1] Several 4-anilinoquinazoline derivatives have shown potent EGFR inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range.[1]
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazoline [label="this compound\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; Quinazoline -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } dot Figure 1: EGFR signaling pathway and inhibition by this compound derivatives.
The PI3K/Akt signaling pathway is another critical pathway in cancer, and its aberrant activation is common in many tumors. Some quinazolin-4-one-based derivatives have been designed and synthesized as potent inhibitors of PI3K isoforms.[2] By blocking the activity of PI3K, these compounds can prevent the phosphorylation and activation of Akt, leading to the induction of apoptosis and inhibition of tumor growth.
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors", fillcolor="#FBBC05", fontcolor="#202124"]; CellSurvival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazoline [label="Quinazolin-4-one\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [style=invis]; PIP3 -> Akt [label="Recruits &\nActivates"]; Akt -> Downstream [label="Phosphorylates"]; Downstream -> CellSurvival [label="Promotes"]; Quinazoline -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
// Invisible edges for layout edge [style=invis]; PIP2 -> Akt; } dot Figure 2: PI3K/Akt signaling pathway and its inhibition by quinazolin-4-one derivatives.
Quinazolin-4(3H)-one derivatives have also been explored as inhibitors of other cancer-related targets, such as Ubiquitin-Specific Protease 7 (USP7).[3] Inhibition of USP7 can lead to the destabilization of MDM2, a negative regulator of the tumor suppressor p53, thereby activating the p53 pathway and inducing apoptosis in cancer cells.
// Nodes USP7 [label="USP7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDM2 [label="MDM2", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazolinone [label="Quinazolin-4(3H)-one\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Ub1 [label="Ubiquitination", shape=plaintext, fontcolor="#5F6368"]; Ub2 [label="Ubiquitination", shape=plaintext, fontcolor="#5F6368"]; Degradation [label="Proteasomal\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges USP7 -> MDM2 [label="Deubiquitinates\n(Stabilizes)"]; MDM2 -> p53 [label="Ubiquitinates\n(Destabilizes)"]; p53 -> Apoptosis [label="Induces"]; Quinazolinone -> USP7 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; p53 -> Degradation [style=dashed, arrowhead=none]; MDM2 -> Ub2 [style=invis]; Ub2 -> Degradation [label="Leads to"];
// Invisible edges for layout edge[style=invis]; USP7 -> Quinazolinone; } dot Figure 3: The p53-MDM2-USP7 signaling pathway and its modulation by quinazolin-4(3H)-one derivatives.
Antiviral Activity
Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as antiviral agents, including activity against coronaviruses such as SARS-CoV-2 and MERS-CoV.[4] Some derivatives have shown potent inhibitory effects in cell-based assays with low cytotoxicity.[4] The exact mechanism of action for their antiviral activity is still under investigation, but it is a promising area for further research.
Quantitative Biological Data
A summary of the in vitro biological activities of various this compound derivatives and related compounds is presented in the tables below. This data is compiled from multiple sources and provides a comparative overview of their potency against different biological targets and cancer cell lines.
Table 1: Inhibitory Activity of Quinazolinone Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| C9 | USP7 | 4.86 | [3] |
| C19 | USP7 | 1.537 | [3] |
| Compound 8b | EGFR-TK | 0.00137 | [5] |
| Gefitinib | EGFR | 0.015 | [1] |
| Erlotinib | EGFR | 0.002 | [1] |
Table 2: Cytotoxic Activity of Quinazolinone Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 9g | Vero (SARS-CoV-2) | <0.25 | [4] |
| 11e | Vero (SARS-CoV-2) | <0.25 | [4] |
| Compound 4c | MCF-7 | 9.1 | [6] |
| Compound 5b | HCT-116 | 10.2 | [6] |
| 11g | HeLa | - | [7] |
| Compound 45 | HL-60 | 1.2 | [8] |
| Compound 45 | K-562 | 1.5 | [8] |
Pharmacokinetic Properties
The development of clinically viable drugs requires not only potent biological activity but also favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Limited pharmacokinetic data is available for this compound derivatives. However, some studies have investigated the pharmacokinetic profiles of related quinazolinone compounds. For instance, efforts have been made to improve the in vivo pharmacokinetics of certain 2-aminoquinazolin-4-(3H)-one derivatives by N-substitution, leading to increased plasma concentrations (Cmax) and area under the curve (AUC).[9] Further studies are needed to systematically evaluate the pharmacokinetic properties of this compound derivatives to guide lead optimization efforts.
Table 3: Pharmacokinetic Parameters of Selected Quinazolinone Derivatives in Rats
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Compound 1 | 10 | p.o. | 0.87 | 6.62 | [9] |
| Compound 2a | 10 | p.o. | 1.85 | 24.31 | [9] |
| Compound 2b | 10 | p.o. | - | 41.57 | [9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound and its derivatives.
General Synthesis of Quinazolin-4(3H)-ones
A one-pot, three-component reaction is a common and efficient method for the synthesis of the quinazolinone core.[10]
Materials:
-
A substituted 2-aminobenzamide
-
An aldehyde or its equivalent
-
A suitable catalyst (e.g., an acid or a metal catalyst)
-
A high-boiling point solvent (e.g., DMF, DMSO, or ethanol)
Procedure:
-
A mixture of the 2-aminobenzamide and the aldehyde is heated in the presence of a catalyst in a suitable solvent.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
EGFR Kinase Inhibition Assay
The inhibitory activity of compounds against EGFR kinase can be determined using various in vitro assay formats, such as a luminescence-based kinase assay.[11]
Materials:
-
Recombinant human EGFR kinase
-
A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds
-
A luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
A microplate reader capable of measuring luminescence
Procedure:
-
A kinase reaction is set up in a multi-well plate containing the EGFR enzyme, the substrate, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a reagent from the kinase assay kit is added to stop the reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced during the kinase reaction into a luminescent signal.
-
The luminescence is measured using a microplate reader.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution
-
A solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
A multi-well plate reader
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Experimental and Logical Workflows
The discovery and development of novel kinase inhibitors from a library of quinazoline derivatives often follow a structured high-throughput screening (HTS) workflow. This process is designed to efficiently identify and characterize potent and selective compounds.
// Nodes Library [label="Quinazoline Derivative\nLibrary", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary HTS\n(Single Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(Activity Threshold)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Dose-Response Assay\n(IC₅₀ Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConfirmedHits [label="Confirmed Hits", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAssays [label="Secondary Assays\n(Selectivity, Cell-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeadCandidates [label="Lead Candidates", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Library -> PrimaryScreen; PrimaryScreen -> HitIdentification; HitIdentification -> DoseResponse; DoseResponse -> ConfirmedHits; ConfirmedHits -> SecondaryAssays; SecondaryAssays -> LeadCandidates; } dot Figure 4: A typical high-throughput screening workflow for the discovery of quinazoline-based kinase inhibitors.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The extensive research into this class of compounds has revealed a broad spectrum of biological activities, with particularly significant potential in the development of novel anticancer and antiviral agents. The ability of these compounds to target key cellular signaling pathways, such as the EGFR and PI3K/Akt pathways, underscores their therapeutic relevance.
While a substantial body of work exists on the synthesis and biological evaluation of quinazolinone derivatives, there is a clear need for more focused research on the parent compound, this compound, to fully elucidate its intrinsic biological properties. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies are essential to translate the promising in vitro results into clinically viable therapeutic agents. The continued exploration of the structure-activity relationships within this compound class, guided by the methodologies and data presented in this review, will undoubtedly pave the way for the discovery of new and improved drugs for the treatment of cancer and other diseases.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of 7-Aminoquinazolin-4-ol is limited. This guide, therefore, provides a comprehensive framework of best practices and standardized methodologies for characterizing the physicochemical properties of this compound, using it as a representative example of a quinazolinone derivative in early-stage drug development. The data presented in the tables are illustrative examples to guide researchers in their documentation.
Introduction
This compound is a heterocyclic organic compound belonging to the quinazolinone class. Molecules of this class are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The solubility and stability of any active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, manufacturability, and shelf-life. A thorough understanding of these properties is paramount for successful drug development. This technical guide outlines the essential experimental protocols and data presentation formats for assessing the solubility and stability of this compound.
Solubility Assessment
Experimental Protocols for Solubility Determination
Two primary types of solubility are typically measured: kinetic and thermodynamic.
2.1.1 Kinetic Solubility Measurement
Kinetic solubility is the concentration of a compound at the point of precipitation from a solution prepared by adding the compound from a high-concentration stock solution (usually in DMSO) to an aqueous buffer. It is a high-throughput method suitable for early discovery screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Precipitation Induction: Transfer a small volume (e.g., 1-5 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.[3]
2.1.2 Thermodynamic Solubility Measurement (Shake-Flask Method)
Thermodynamic or equilibrium solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. It is considered the gold standard for solubility measurement.[3]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solid-State Analysis: It is advisable to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.
Data Presentation for Solubility
The results of the solubility studies should be presented in a clear and organized manner.
Table 1: Illustrative Thermodynamic Solubility of this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Deionized Water | ~7.0 | 25 | Data | Data | Shake-Flask HPLC-UV |
| PBS | 5.0 | 37 | Data | Data | Shake-Flask HPLC-UV |
| PBS | 7.4 | 37 | Data | Data | Shake-Flask HPLC-UV |
| Ethanol | N/A | 25 | Data | Data | Shake-Flask HPLC-UV |
| DMSO | N/A | 25 | Data | Data | Shake-Flask HPLC-UV |
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5]
Experimental Protocols for Stability Studies
3.1.1 Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[5]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solution to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products). Use a photodiode array (PDA) detector and a mass spectrometer to identify and characterize the degradation products.
3.1.2 Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[4][5]
Experimental Protocol:
-
Sample Packaging: Package the solid this compound in containers that simulate the proposed packaging for storage and distribution.[4][5]
-
Storage Conditions: Store the samples under long-term and accelerated stability conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[4][6]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[4][5][6]
-
Analytical Tests: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.
Data Presentation for Stability
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Major Degradant (RT) |
| 0.1 N HCl, 60°C | 24 h | Data | Data | Data |
| 0.1 N NaOH, 60°C | 24 h | Data | Data | Data |
| 3% H₂O₂, RT | 24 h | Data | Data | Data |
| Heat, 80°C (Solid) | 48 h | Data | Data | Data |
| Photostability | ICH Q1B | Data | Data | Data |
Table 3: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | 0.15 |
| 3 | Complies | Data | Data |
| 6 | Complies | Data | Data |
| 12 | Complies | Data | Data |
| 24 | Complies | Data | Data |
Visualized Workflows
The following diagrams illustrate the logical workflows for assessing the solubility and stability of a new chemical entity like this compound.
References
- 1. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. fdaghana.gov.gh [fdaghana.gov.gh]
- 5. qlaboratories.com [qlaboratories.com]
- 6. database.ich.org [database.ich.org]
Spectroscopic and Structural Elucidation of 7-Aminoquinazolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Aminoquinazolin-4-ol, a quinazolinone derivative of interest in medicinal chemistry. Due to the limited availability of complete, experimentally verified public data for this specific compound, this guide presents a combination of predicted spectroscopic data and experimental data for a closely related isomer, 6-aminoquinazolin-4(3H)-one, for comparative analysis. Detailed experimental protocols for obtaining and analyzing spectroscopic data are also included to facilitate further research.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 90004-09-4 |
Predicted Spectroscopic Data for this compound
To assist researchers in the identification and characterization of this compound, predicted Nuclear Magnetic Resonance (NMR) data has been generated using advanced chemical shift prediction algorithms.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.9 | br s | N-H |
| ~7.9 | s | H-2 |
| ~7.8 | d | H-5 |
| ~6.8 | dd | H-6 |
| ~6.7 | d | H-8 |
| ~5.5 | br s | NH₂ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C-4 |
| ~152 | C-7 |
| ~148 | C-8a |
| ~145 | C-2 |
| ~128 | C-5 |
| ~115 | C-4a |
| ~112 | C-6 |
| ~100 | C-8 |
Experimental Spectroscopic Data for 6-Aminoquinazolin-4(3H)-one (Isomer)
The following experimental data is for 6-aminoquinazolin-4(3H)-one and is provided as a reference for a structurally similar compound.[1]
¹H and ¹³C NMR Data for 6-Aminoquinazolin-4(3H)-one
Note: Detailed, tabulated NMR data for 6-aminoquinazolin-4(3H)-one was not available in the search results. The synthesis and characterization were mentioned, but specific peak assignments were not provided.[1]
Infrared (IR) Spectroscopy
Characteristic IR absorption bands for the quinazolinone core and amino substituents are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and amide) |
| 3100-3000 | Aromatic C-H stretching |
| 1680-1640 | C=O stretching (amide) |
| 1620-1580 | C=N stretching and aromatic C=C stretching |
| 1600-1450 | N-H bending |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for quinazolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A greater number of scans will be necessary compared to the ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in structural elucidation.
References
Potential Therapeutic Targets of 7-Aminoquinazolin-4-ol Derivatives: A Technical Guide for Drug Development
Introduction
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of several approved drugs, particularly in the field of oncology. This technical guide focuses on the therapeutic potential of derivatives based on the 7-aminoquinazolin-4-ol core structure. While data on the unsubstituted parent compound is limited, a substantial body of research highlights the promise of its substituted analogues as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This document provides an in-depth overview of the primary therapeutic targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this field.
The primary therapeutic targets for this compound derivatives identified to date are protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The main kinase families targeted by quinazoline derivatives include the Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-Kinase (PI3K), and Aurora Kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation and survival.[1] Its aberrant activation, through mutation or overexpression, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[2] The 4-aminoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[2][3] Numerous derivatives have been developed that show potent inhibitory activity against both wild-type and mutant forms of EGFR.[2]
The following table summarizes the in vitro inhibitory activity of various 4-aminoquinazoline derivatives against EGFR.
| Compound ID/Name | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Compound 32 | EGFR (19Del/T790M/C797S) | 3.38 | Kinase Assay | [2] |
| Compound 33 | EGFR (19Del/T790M/C797S) | 4.84 | Kinase Assay | [2] |
| Compound 27 | EGFR (L858R/T790M/C797S) | 137 | Kinase Assay | [2] |
| Compound 26 | EGFR (wt) | 29 | Kinase Assay | [2] |
| Compound 26 | EGFR (L858R/T790M) | 10 | Kinase Assay | [2] |
| abc1 | EGFR | 7100 (A549 cells) | In-silico Cytotoxicity Assay | [4] |
| abc2 | EGFR | 2200 (A431 cells) | In-silico Cytotoxicity Assay | [4] |
| Compound 5e | EGFR | 93 | Kinase Assay | [5] |
The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. The p110α subunit of PI3K, encoded by the PIK3CA gene, is frequently mutated in various human cancers, making it a prime therapeutic target.[6] Several 4-aminoquinazoline derivatives have been identified as potent and selective inhibitors of PI3Kα.[6]
The following table presents the inhibitory activity of representative 4-aminoquinazoline derivatives against PI3K isoforms.
| Compound ID/Name | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Compound 6b | PI3Kα | 13.6 | Kinase Assay | [6] |
| IC87114 | PI3Kδ | Potent (specific value not stated) | Kinase Assay | [7] |
| GDC-0941 | PI3Kα | 3 | Kinase Assay | [8] |
| GDC-0941 | PI3Kβ | 33 | Kinase Assay | [8] |
| GDC-0941 | PI3Kδ | 3 | Kinase Assay | [8] |
| GDC-0941 | PI3Kγ | 7.5 | Kinase Assay | [8] |
| NVP-BKM120 | PI3Kα | ~30 | Kinase Assay | [8] |
This diagram shows the PI3K/Akt signaling pathway and its inhibition by quinazoline derivatives.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.[9] Aurora kinase inhibitors can disrupt cell division, leading to apoptosis in cancer cells. Derivatives of the 4-aminoquinazoline scaffold have been developed as potent inhibitors of Aurora kinases.[10][11]
The following table summarizes the inhibitory potency of various quinazoline derivatives against Aurora kinases.
| Compound ID/Name | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | Kinase Assay | [9] |
| Alisertib (MLN8237) | Aurora B | 396.5 | Kinase Assay | [9] |
| AMG 900 | Aurora A | 5 | Kinase Assay | [9] |
| AMG 900 | Aurora B | 4 | Kinase Assay | [9] |
| AMG 900 | Aurora C | 1 | Kinase Assay | [9] |
| PF-03814735 | Aurora A | 5 | Kinase Assay | [9] |
| PF-03814735 | Aurora B | 0.8 | Kinase Assay | [9] |
| Compound 46 | Aurora A | 84.42 | Kinase Assay | [12] |
| Compound 46 | Aurora B | 14.09 | Kinase Assay | [12] |
The following diagram outlines a typical workflow for screening and validating potential kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay.
-
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα, Aurora A).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compounds (solubilized in DMSO).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase assay buffer.
-
To each well of the assay plate, add the test compound dilution. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add the kinase and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km for the specific kinase).
-
Incubate the plate at room temperature (e.g., 25-30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds (solubilized in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well clear flat-bottom plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (570 nm wavelength).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (DMSO only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and leave the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of compound concentration.
-
Western Blot Analysis for Target Phosphorylation
This protocol describes the detection of changes in the phosphorylation state of a target protein and its downstream effectors in response to inhibitor treatment.
-
Materials:
-
Human cancer cell lines.
-
Test compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and centrifuge to pellet cell debris. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-AKT) or a loading control (e.g., anti-β-actin).
-
Disclaimer: The information provided in this document is based on publicly available research on derivatives of the this compound scaffold. The specific activities and targets are highly dependent on the substitution patterns of the quinazoline ring. Data for the unsubstituted parent compound, this compound, is not extensively reported in the cited literature. This guide is intended for informational purposes for a scientific audience and should not be considered as a recommendation for any specific therapeutic use.
References
- 1. mdpi.com [mdpi.com]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-aminoquinazoline--urea derivatives as Aurora kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 7-Aminoquinazolin-4-ol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Aminoquinazolin-4-ol is a small molecule belonging to the quinazoline class of compounds, a scaffold known for its diverse pharmacological activities, including potent kinase inhibition. As a novel compound, comprehensive experimental characterization of its physicochemical and pharmacokinetic properties is likely unavailable. This technical guide outlines a systematic in silico approach to predict the key properties of this compound, providing a framework for its initial assessment in drug discovery pipelines. This guide details the methodologies for predicting physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological activities using established computational tools. Due to the limited availability of specific experimental data for this compound, this document leverages data from the structurally related analogue, 4-aminoquinazoline, for illustrative purposes and comparison.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs, particularly in oncology.[1] Derivatives of this heterocyclic system are known to interact with a variety of biological targets, most notably protein kinases, by acting as ATP-competitive inhibitors.[1] The introduction of an amino group at the 7-position and a hydroxyl group at the 4-position of the quinazoline ring, as in this compound, can significantly influence its electronic properties, hydrogen bonding capacity, and overall molecular topology, thereby affecting its biological activity and pharmacokinetic profile.
Early-stage in silico profiling of drug candidates is a cost-effective strategy to prioritize compounds for synthesis and experimental testing, reducing the high attrition rates in drug development.[2] This guide provides a roadmap for the computational prediction of essential properties of this compound.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 4-Aminoquinazoline (Analogue for this compound)
| Property | Predicted Value | Method/Source |
| Molecular Weight | 145.16 g/mol | PubChem[3] |
| Molecular Formula | C₈H₇N₃ | PubChem[3] |
| XLogP3 | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Topological Polar Surface Area | 51.8 Ų | PubChem[3] |
| pKa (most basic) | (Not available) | - |
| Aqueous Solubility | (Not available) | - |
Note: These values are for 4-aminoquinazoline and serve as an estimation for this compound. Specific prediction for this compound should be performed using appropriate software.
In Silico ADMET Prediction
The prediction of a compound's ADMET profile is crucial for assessing its drug-likeness and potential for clinical success. Numerous in silico models, including machine learning and rule-based systems, are available to predict these complex properties.[2][4]
Table 2: Predicted ADMET Profile for this compound (Conceptual)
| ADMET Parameter | Predicted Property | Potential Implications |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May limit CNS side effects or require modification for CNS targets. |
| P-glycoprotein (P-gp) Substrate | Likely No | Reduced potential for efflux-mediated resistance. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Moderate to High | Affects the unbound fraction of the drug available for therapeutic action. |
| Volume of Distribution (VDss) | Moderate | Suggests distribution into tissues beyond the bloodstream. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for CYP2D6/3A4 inhibition | Risk of drug-drug interactions. |
| Metabolic Stability | Moderate | Half-life may be suitable for standard dosing regimens. |
| Excretion | ||
| Primary Route | Renal/Hepatic | Influences dosing adjustments in patients with organ impairment. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |
| Mutagenicity (Ames test) | Negative | Low likelihood of being a mutagen. |
| Hepatotoxicity | Low to Moderate Risk | Requires monitoring in later-stage development. |
Note: The predictions in this table are conceptual and should be generated for this compound using validated in silico ADMET prediction software.
Methodologies and Protocols
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property.[5][6]
Protocol for 2D-QSAR Model Development:
-
Dataset Preparation: Curate a dataset of quinazoline derivatives with experimentally determined activity data (e.g., IC₅₀) for a specific target. Ensure data quality and consistency.[7]
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, electronic).[5]
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.
-
Feature Selection: Employ statistical methods (e.g., genetic algorithms, stepwise regression) to select a subset of the most relevant descriptors that correlate with the biological activity.
-
Model Building: Use statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to construct the QSAR model.[7]
-
Model Validation: Rigorously validate the model's predictive power using internal (e.g., leave-one-out cross-validation, q²) and external validation on the test set (r²_pred).[8]
-
Prediction for this compound: Use the validated QSAR model to predict the biological activity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions. Given that many quinazoline derivatives target protein kinases, this protocol is tailored for such targets.[9][10]
Protocol for Molecular Docking:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to residues.
-
Define the binding site (active site) based on the co-crystallized ligand or known ATP-binding pocket residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's active site.[9]
-
The software will explore various conformations and orientations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
Analyze the predicted binding poses based on the docking score, which estimates the binding free energy.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.
-
Compare the interactions of this compound with those of known inhibitors to rationalize its potential activity.
-
ADMET Prediction
ADMET prediction relies on a variety of computational models, from simple property calculations to complex machine learning algorithms trained on large datasets of experimental results.[2][11]
Protocol for In Silico ADMET Prediction:
-
Software Selection: Choose a comprehensive ADMET prediction software package or web server (e.g., ADMET Predictor™, SwissADME, pkCSM, PreADMET).[12][13]
-
Input: Provide the chemical structure of this compound, typically as a SMILES string or SD file.
-
Property Calculation: The software will calculate a wide range of ADMET-related properties based on its underlying models. These often include predictions for:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA), P-glycoprotein substrate/inhibitor status.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Inhibition/substrate status for major Cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Excretion: Total clearance, renal organic cation transporter (OCT2) substrate status.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity (DILI).
-
-
Analysis and Interpretation:
-
Review the predicted values and compare them to acceptable ranges for drug candidates.
-
Identify potential liabilities (e.g., predicted hERG toxicity, poor absorption) that may need to be addressed through chemical modification.
-
Integrate the ADMET predictions with physicochemical and activity predictions to form a holistic view of the compound's potential.
-
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key conceptual workflows and pathways relevant to the in silico analysis of this compound.
Caption: General workflow for in silico property prediction of a novel compound.
Caption: EGFR signaling pathway, a common target for quinazoline inhibitors.
Caption: Logical relationships between key ADMET properties.
Conclusion
This guide provides a comprehensive framework for the in silico prediction of the physicochemical, pharmacokinetic, and biological properties of this compound. By employing a combination of QSAR, molecular docking, and ADMET prediction methodologies, researchers can generate a robust preliminary profile of this novel compound. This computational assessment is invaluable for identifying potential strengths and liabilities early in the drug discovery process, enabling data-driven decisions regarding the allocation of resources for synthesis and experimental validation. While in silico predictions are powerful tools, they must be ultimately confirmed through rigorous experimental investigation.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]
- 3. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 5. industrialchemistryconsulting.com [industrialchemistryconsulting.com]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. neovarsity.org [neovarsity.org]
- 8. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Characterization, Molecular Modeling, and ADMET Analysis of Novel Quinazolin-4(3H)-One-Triazole Hybrids as Vasorelaxant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Aminoquinazolin-4-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of 7-Aminoquinazolin-4-ol, a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. The synthesis proceeds through the formation of a key intermediate, 7-nitroquinazolin-4(3H)-one, followed by a chemoselective reduction to yield the final product.
Chemical Properties and Data
A summary of the key quantitative data for the starting material, intermediate, and final product is presented in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity (%) |
| 2-Amino-4-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 616-79-5 | Yellow to brown crystalline powder | ≥ 98 |
| 7-Nitroquinazolin-4(3H)-one | C₈H₅N₃O₃ | 191.14 | 20872-93-9 | Light yellow to brown solid[1] | > 98[1] |
| This compound | C₈H₇N₃O | 161.16 | 90004-09-4 | Off-white to light yellow powder | ≥ 95 |
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of this compound.
Part 1: Synthesis of 7-Nitroquinazolin-4(3H)-one
This procedure outlines the cyclization of 2-amino-4-nitrobenzoic acid with formamide to yield the nitro-substituted quinazolinone intermediate. The reaction of 2-aminobenzoic acid with formamide is a known method for the synthesis of the quinazolinone core.
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Formamide
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid and an excess of formamide.
-
Heat the reaction mixture with stirring to approximately 125-130°C.
-
Maintain the reaction at this temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Dry the product, 7-nitroquinazolin-4(3H)-one, in a vacuum oven.
Part 2: Synthesis of this compound
This part of the protocol describes the reduction of the nitro group of 7-nitroquinazolin-4(3H)-one to an amino group using iron powder and ammonium chloride. This method is a widely used and effective way to selectively reduce aromatic nitro compounds.
Materials:
-
7-Nitroquinazolin-4(3H)-one
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 7-nitroquinazolin-4(3H)-one, ethanol, and water in a 4:1 ratio.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway of this compound.
References
Application Notes and Protocols for 7-Aminoquinazolin-4-ol in Cell Culture Experiments
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the direct use of 7-Aminoquinazolin-4-ol in cell culture. The following application notes and protocols are based on published research on structurally similar quinazoline and 4-aminoquinazoline derivatives. These are intended to serve as a foundational guide for researchers and should be adapted and optimized for specific experimental contexts.
Introduction
This compound belongs to the quinazoline class of heterocyclic compounds. Quinazoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Many compounds with a 4-aminoquinazoline scaffold have been identified as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cell proliferation and survival pathways. Structurally similar compounds, such as '4-aminoquinazoline-6, 7-diol' derivatives, have been investigated for their potential to inhibit EGFR in cancer cell lines.
These application notes provide a hypothetical framework for investigating the potential cytotoxic and mechanistic effects of this compound in a cell culture setting, drawing parallels from related compounds.
Potential Mechanism of Action
Based on the known targets of similar 4-aminoquinazoline compounds, a plausible mechanism of action for this compound could involve the inhibition of receptor tyrosine kinases, such as EGFR. Inhibition of EGFR can disrupt downstream signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival, proliferation, and cell cycle progression. This could lead to the induction of cell cycle arrest and apoptosis.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Quantitative Data Summary of Related Quinazoline Derivatives
No quantitative data for this compound is currently available. The following table summarizes the cytotoxic activities of various related quinazoline derivatives against a range of cancer cell lines to provide a comparative context for designing experiments.
| Compound Class/Derivative | Cell Line | Assay | IC50 / Effect | Reference |
| 4-Anilinoquinazolines | HeLa, B16, L1210 | Growth Inhibition | Concentration-dependent inhibition | |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 | Cytotoxicity | Apoptotic cell death at micromolar concentrations | |
| 2-Aminoquinazolin-4(3H)-one derivative (6y) | HepG2 | Cytotoxicity | IC50 > 20 µM | |
| 4-Anilinoquinoline Derivatives | HeLa, BGC823 | Antiproliferative (MTT) | IC50 values ranging from 3.63–11.10 μmol/L for some derivatives | |
| 4-Anilinequinazoline β-D-xylosides | Various cancer cells | Cytotoxicity | High cytotoxicity | |
| '4-Aminoquinazoline-6, 7-diol' derivatives | A431, A549 | In-silico Cytotoxicity | Predicted to be more effective against A431 cells |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the efficacy of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Target cell line (e.g., A549, A431, or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., EGFR, Akt).
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Concluding Remarks
While there is a lack of direct experimental evidence for the biological activities of this compound, the extensive research on related quinazoline derivatives provides a strong rationale for its investigation as a potential bioactive compound. The proposed protocols offer a starting point for characterizing its effects on cancer cells. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each cell line and assay. Further studies would be necessary to elucidate the precise mechanism of action and to validate any observed effects in more complex biological systems.
7-Aminoquinazolin-4-ol: A Versatile Scaffold for the Development of Targeted Kinase Inhibitors
Application Note & Protocols
Introduction
7-Aminoquinazolin-4-ol is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. While not typically employed as a standalone chemical probe, its rigid bicyclic structure and the presence of reactive functional groups make it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. This document provides an overview of its application in developing such inhibitors, with a focus on derivatives targeting the Epidermal Growth Factor Receptor (EGFR) and Spleen Tyrosine Kinase (SYK), key players in oncology and immunology.
Recent research highlights the role of the quinazoline core in the design of molecules that can effectively compete for the ATP-binding site of various kinases.[1] Derivatives of this compound have been synthesized and evaluated for their potential to modulate the activity of these critical enzymes, offering pathways to new therapeutic agents.[2][3]
Biological Targets and Therapeutic Potential
The this compound framework has been successfully utilized to generate inhibitors for several important kinase targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Novel quinazoline-based thiazole derivatives originating from this compound have demonstrated significant inhibitory activity against EGFR.[2][4]
-
Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase essential for signal transduction in hematopoietic cells. It is a critical mediator of immune receptor signaling and has emerged as a therapeutic target for autoimmune diseases, inflammatory conditions, and certain B-cell malignancies. Patents have described compounds derived from the this compound scaffold as potent SYK inhibitors.[3]
-
Other Kinases: The versatility of the this compound scaffold extends to the development of inhibitors for other kinases such as LRRK2 and MYLK, which are implicated in Parkinson's disease and various cellular processes, respectively.
Quantitative Data: Biological Activity of this compound Derivatives
The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized using a this compound core structure. Specifically, these are quinazoline-based thiazole derivatives evaluated for their cytotoxic effects on cancer cell lines and their direct inhibitory activity against EGFR kinase.
| Compound ID | Target Cell Line / Enzyme | IC50 (µM) | Reference |
| 4i | MCF-7 (Breast Cancer) | 2.86 | [4] |
| HepG2 (Liver Cancer) | 5.91 | [4] | |
| A549 (Lung Cancer) | 14.79 | [4] | |
| 4j | MCF-7 (Breast Cancer) | 3.09 | [4] |
| HepG2 (Liver Cancer) | 6.87 | [4] | |
| A549 (Lung Cancer) | 17.92 | [4] | |
| 4f | EGFR (wild-type) | 0.00217 | [4] |
| EGFR (L858R/T790M) | 0.00281 | [4] | |
| EGFR (L858R/T790M/C797S) | 0.00362 | [4] |
Experimental Protocols
The primary utility of this compound in a research setting is as a starting material for the synthesis of more complex, biologically active molecules. Below is a representative protocol for the synthesis of novel quinazoline-based thiazole derivatives, which have shown promise as EGFR kinase inhibitors.[2][4]
Protocol 1: Synthesis of 1-(4-hydroxyquinazolin-7-yl)thiourea (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (5 mmol) and ammonium thiocyanate (5 mmol) in 15 mL of ethanol.
-
Acidification: Stir the solution and add hydrochloric acid (10 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Isolation and Purification: After cooling, the solid product is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to yield pure 1-(4-hydroxyquinazolin-7-yl)thiourea.
Protocol 2: Synthesis of 7-((4-phenylthiazol-2-yl)amino)quinazolin-4-ol Derivatives (Final Compounds)
-
Reaction Setup: To a solution of 1-(4-hydroxyquinazolin-7-yl)thiourea (2 mmol) in 10 mL of ethanol, add the desired substituted bromoacetophenone (2 mmol).
-
Reflux: Heat the mixture to reflux and monitor the reaction progress (typically for several hours).
-
Isolation and Purification: Upon completion, cool the reaction mixture. The precipitated solid is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the final thiazole derivative.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of the synthesized compounds against EGFR.
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminometer-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of quinazoline-based thiazole derivatives starting from this compound.
Caption: Synthetic pathway for producing quinazoline-thiazole derivatives.
Simplified EGFR Signaling Pathway
This diagram shows a simplified representation of the EGFR signaling cascade, which is a target for inhibitors derived from this compound.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
References
- 1. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
Applications of 7-Aminoquinazolin-4-ol in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, derivatives of 7-aminoquinazolin-4-ol (which exists in its tautomeric form, 7-amino-3H-quinazolin-4-one) have emerged as a significant area of interest in oncology. The strategic placement of an amino group at the C-7 position of the quinazolinone core has been shown to be a key determinant in the anticancer properties of these compounds. These derivatives often function as potent inhibitors of various protein kinases that are crucial for tumor growth and survival, including the Epidermal Growth factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. Their mechanism of action frequently involves the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a detailed overview of the applications of the 7-aminoquinazolin-4-one scaffold in cancer research, complete with quantitative data, experimental protocols, and pathway diagrams.
Key Applications in Cancer Research
Derivatives of this compound are primarily investigated for their potential as targeted cancer therapeutics. The core applications include:
-
Kinase Inhibition: The 7-aminoquinazolin-4-one scaffold serves as a crucial pharmacophore for the design of potent kinase inhibitors. Modifications at various positions of this core structure have led to the development of selective inhibitors of key oncogenic kinases.
-
Induction of Apoptosis: A significant mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis, in malignant cells.
-
Cell Cycle Arrest: Many 7-aminoquinazolin-4-one derivatives have been shown to halt the progression of the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation.
Data Presentation: Anticancer Activity of 7-Aminoquinazolin-4-one Derivatives
The following tables summarize the in vitro cytotoxic activity of various derivatives incorporating the 7-aminoquinazolin-4-one core against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of 4-Anilinoquinazoline Derivatives with C-7 Aminopropoxy Side Chains [1]
| Compound ID | Substitution at C-7 | Cancer Cell Line | IC50 (µM) |
| 17 | Secondary amino propoxy | MiaPaCa2 | 1.32 |
Table 2: Antiproliferative Activity of 4-Aminoquinazoline-urea Derivatives [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 7c | A549 (Lung) | >100 |
| 7c | NCI-H661 (Lung) | 16.3 |
| 7c | HT29 (Colon) | 12.5 |
| 7c | LoVo (Colon) | 12.8 |
| 7d | A549 (Lung) | 49.8 |
| 7d | NCI-H661 (Lung) | 11.2 |
| 7d | HT29 (Colon) | 10.5 |
| 7d | LoVo (Colon) | 10.9 |
| 8c | A549 (Lung) | 33.5 |
| 8c | NCI-H661 (Lung) | 9.8 |
| 8c | HT29 (Colon) | 9.1 |
| 8c | LoVo (Colon) | 9.5 |
| 8d | A549 (Lung) | 28.6 |
| 8d | NCI-H661 (Lung) | 8.7 |
| 8d | HT29 (Colon) | 8.2 |
| 8d | LoVo (Colon) | 8.5 |
Table 3: Kinase Inhibitory Activity of 4-Aminoquinazoline-urea Derivatives [2]
| Compound ID | Target Kinase | IC50 (nM) |
| 7c | Aurora A | 41 |
| 7c | Aurora B | 149 |
| 7d | Aurora A | 38 |
| 7d | Aurora B | 125 |
| 8c | Aurora A | 45 |
| 8c | Aurora B | 133 |
| 8d | Aurora A | 42 |
| 8d | Aurora B | 117 |
| ZM447439 (Control) | Aurora A | 110 |
| ZM447439 (Control) | Aurora B | 130 |
Experimental Protocols
Protocol 1: General Synthesis of 7-Amino-4-oxo-3,4-dihydroquinazoline Derivatives
This protocol provides a general method for the synthesis of the 7-amino-quinazolin-4-one core structure, which can then be further modified.
Workflow for Synthesis of 7-Aminoquinazolin-4-one Derivatives.
Caption: General synthetic route to 7-Aminoquinazolin-4(3H)-one.
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Formamide
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Synthesis of 7-Nitroquinazolin-4(3H)-one: A mixture of 2-amino-4-nitrobenzoic acid and an excess of formamide is heated at 120-130°C for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solid product is collected by filtration, washed with water, and dried to yield 7-nitroquinazolin-4(3H)-one.
-
Synthesis of 7-Aminoquinazolin-4(3H)-one: The 7-nitroquinazolin-4(3H)-one is suspended in ethanol. To this suspension, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added dropwise with stirring. The reaction mixture is then refluxed for 2-4 hours. After cooling, the mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford 7-aminoquinazolin-4(3H)-one.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay[3][4][5][6]
This protocol details the procedure for assessing the cytotoxic effects of 7-aminoquinazolin-4-one derivatives on cancer cell lines.
Workflow for MTT Cytotoxicity Assay.
References
Application Note: High-Throughput Screening for Kinase Inhibitors Using 7-Aminoquinazolin-4-ol
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many compounds with a quinazoline or quinazolinone core structure have been developed as potent kinase inhibitors, with several approved for anti-tumor use by the Food and Drug Administration (FDA).[2] This application note describes a high-throughput screening (HTS) assay designed to identify and characterize potential kinase inhibitors, using 7-Aminoquinazolin-4-ol as a model compound. The protocol is optimized for a 384-well plate format and utilizes a luminescence-based readout to measure kinase activity.
This compound (CAS: 90004-09-4) is a quinazolinone derivative with the molecular formula C8H7N3O.[4][5] While its specific biological targets are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinases. Protein kinases are attractive targets for drug discovery, with over 500 identified in the human genome.[6] This protocol will focus on a universal, non-radioactive, luminescence-based kinase assay that measures ATP consumption, making it suitable for a wide range of kinases.[7]
Principle of the Assay
The assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed in the presence of a substrate, ATP, and the test compound (this compound). If the test compound inhibits the kinase, more ATP will remain in the well. A luciferase-based reagent is then added to the reaction, which catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is directly proportional to the ATP concentration.[8][9] A higher luminescent signal indicates greater inhibition of the kinase.
Potential Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, survival, proliferation, and differentiation.[10] Aberrant EGFR signaling is implicated in various cancers. The EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates its cytoplasmic tyrosine residues.[11] This phosphorylation creates docking sites for adaptor proteins that initiate downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, ultimately leading to changes in gene expression that promote cell proliferation and survival.[11][12] Quinazoline derivatives are a well-known class of EGFR inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Materials and Reagents
-
Kinase: Recombinant human EGFR (or other kinase of interest)
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate
-
ATP: Adenosine 5'-triphosphate
-
This compound: Test compound
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent: (e.g., Kinase-Glo®)
-
Assay Plates: White, opaque 384-well plates
-
Plate Reader: Luminometer
Experimental Protocols
Preparation of Reagents
-
Kinase Stock Solution: Prepare a concentrated stock solution of the kinase in an appropriate buffer and store at -80°C in single-use aliquots.
-
Substrate Stock Solution: Dissolve the substrate in kinase assay buffer to a final concentration of 1 mg/mL. Store at -20°C.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in water and store at -20°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Kinase Working Solution: Dilute the kinase stock solution in kinase assay buffer to the desired working concentration.
-
Substrate/ATP Working Solution: Prepare a solution containing the substrate and ATP at 2X the final desired concentration in kinase assay buffer.
-
Luminescence Reagent: Prepare the luminescence-based ATP detection reagent according to the manufacturer's instructions.
High-Throughput Screening Workflow
Caption: Experimental workflow for the high-throughput screening assay.
Assay Protocol in a 384-Well Plate (5 µL Final Volume)
-
Compound Dispensing: Add 25 nL of the this compound stock solution (or DMSO for controls) to the appropriate wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the kinase working solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to interact with the kinase before the reaction is initiated.
-
Reaction Initiation: Add 2.5 µL of the substrate/ATP working solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation: Add 5 µL of the prepared luminescence reagent to each well. This will stop the kinase reaction and initiate the generation of the luminescent signal.
-
Signal Detection: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
Controls
-
Negative Control (0% Inhibition): Contains kinase, substrate, ATP, and DMSO (no test compound). This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Contains substrate, ATP, and DMSO, but no kinase. This represents the background signal.
Data Presentation and Analysis
The raw luminescence data is used to calculate the percent inhibition for each concentration of this compound.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))
Where:
-
RLU_sample = Relative Luminescent Units of the well with the test compound
-
RLU_positive_control = Average RLU of the positive control wells
-
RLU_negative_control = Average RLU of the negative control wells
The percent inhibition values are then plotted against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical HTS Data for this compound against EGFR
| This compound (µM) | Log Concentration | Average RLU | % Inhibition |
| 100 | 2 | 15,500 | 98.6 |
| 30 | 1.48 | 18,200 | 94.7 |
| 10 | 1 | 25,800 | 83.1 |
| 3 | 0.48 | 45,000 | 54.3 |
| 1 | 0 | 68,000 | 21.4 |
| 0.3 | -0.52 | 82,000 | 2.9 |
| 0.1 | -1 | 84,500 | 0.0 |
| 0 (DMSO) | - | 84,500 | 0.0 |
| No Kinase | - | 12,000 | 100.0 |
IC50 Value: From a dose-response curve plotted with the data above, the hypothetical IC50 value for this compound against EGFR would be approximately 2.5 µM.
Conclusion
This application note provides a detailed protocol for a robust and sensitive high-throughput screening assay to identify and characterize kinase inhibitors, using this compound as a representative test compound. The luminescence-based method is highly amenable to automation and miniaturization, making it a cost-effective and efficient approach for large-scale screening campaigns in drug discovery. The provided workflow and data analysis framework can be adapted to a wide variety of protein kinases, offering a versatile tool for researchers in academia and the pharmaceutical industry.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. 7-aminoquinazolin-4(1H)-one 95% | CAS: 90004-09-4 | AChemBlock [achemblock.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.co.uk [promega.co.uk]
- 8. Increasing the High Throughput of a Luminescence-Based Serum Bactericidal Assay (L-SBA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Purification of 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 7-Aminoquinazolin-4-ol following its synthesis. The methods described are based on common laboratory practices for the purification of aromatic heterocyclic compounds and structural analogs, ensuring relevance and applicability for researchers in organic and medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the quinazoline scaffold in numerous biologically active molecules. Following its chemical synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a compound of high purity suitable for further biological evaluation or structural analysis. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.
Purification Strategies
The choice of purification method depends on the nature and quantity of impurities present in the crude product, as well as the desired final purity. A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. For amino-substituted quinazolinones, polar protic solvents are often effective. Based on the purification of the structurally similar 6-aminoquinazolin-4(3H)-one, ethanol is a suitable solvent for the recrystallization of this compound.[1]
Experimental Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, ethanol is a suitable solvent.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Expected Results
| Parameter | Before Purification (Crude) | After Recrystallization |
| Purity (by HPLC) | 70-85% | >95% |
| Yield | - | 75-90% |
| Appearance | Off-white to light brown powder | White to pale yellow crystalline solid |
Method 2: Silica Gel Column Chromatography
For crude products containing a complex mixture of impurities, silica gel column chromatography is a more effective purification method. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase.
Experimental Protocol
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A common eluent system for amino-substituted quinazolines is a mixture of a moderately polar solvent and a more polar solvent, such as dichloromethane and methanol. A gradient elution is often effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 0% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Flow of Column Chromatography
Caption: Step-by-step workflow for column chromatography purification.
Expected Results
| Parameter | Before Purification (Crude) | After Column Chromatography |
| Purity (by HPLC) | 50-70% | >98% |
| Yield | - | 60-80% |
| Appearance | Dark-colored amorphous solid | White to off-white powder |
Purity and Identity Confirmation
After purification, it is essential to confirm the purity and chemical identity of this compound using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick method to assess purity. A single spot for the purified product indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.
By following these detailed protocols, researchers can effectively purify this compound after synthesis, ensuring the high quality of the compound for subsequent research and development activities.
References
Application Notes and Protocols for the Quantification of 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of 7-Aminoquinazolin-4-ol, a quinazolinone derivative of interest in pharmaceutical research and development. The methodologies described herein are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for assay development and validation.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This application note outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. The method is designed to be simple, accurate, and robust for routine quality control and stability testing.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 50 mM Ammonium Acetate Buffer (pH 4.5) |
| Gradient | Isocratic or Gradient (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Quantitative Data Summary:
The following table summarizes the typical validation parameters for the quantification of this compound by HPLC-UV. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Application Note 2: Bioanalytical Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. This high-throughput method is suitable for pharmacokinetic and toxicokinetic studies.
LC-MS/MS Parameters:
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined based on parent and product ions |
| MRM Transition (Internal Standard) | e.g., Isotopically labeled this compound |
Quantitative Data Summary:
The following table presents the expected performance characteristics of the LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
1. Preparation of Solutions
-
Mobile Phase: Prepare a 50 mM solution of ammonium acetate in HPLC-grade water and adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dimethyl sulfoxide).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration. For formulated products, an appropriate extraction procedure may be required.
2. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area of this compound.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: LC-MS/MS Method for Bioanalytical Quantification
1. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions and Quality Control (QC) Samples: Prepare spiking solutions in a suitable organic solvent. Spike these solutions into blank human plasma to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL) and QC samples (low, mid, and high concentrations).
-
Internal Standard (IS) Working Solution: Prepare a solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution (acetonitrile with IS).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the column.
-
Run the LC gradient and acquire data in Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Application Notes and Protocols: 7-Aminoquinazolin-4-ol and its Derivatives in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. While specific in vitro data for the parent compound, 7-Aminoquinazolin-4-ol, is not extensively documented in publicly available literature, a vast body of research exists for its numerous derivatives. These derivatives, particularly those based on the quinazolin-4-one and aminoquinazoline scaffolds, have been widely investigated as potent inhibitors of various protein kinases, exhibiting significant anti-cancer, anti-viral, and anti-inflammatory properties.
This document provides a comprehensive guide for researchers initiating in vitro studies with this compound derivatives. It summarizes effective concentration ranges reported in the literature, offers a detailed protocol for a fundamental cell viability assay, and illustrates a key signaling pathway frequently targeted by this class of compounds.
Data Presentation: Recommended Concentration Range
The effective concentration of a this compound derivative for in vitro studies is highly dependent on the specific analogue, the target of interest, and the cell line being investigated. The half-maximal inhibitory concentration (IC50) values for quinazolin-4-one and aminoquinazoline derivatives can span a wide range from nanomolar to micromolar. The following table summarizes a selection of reported IC50 values for various derivatives, providing a general reference for determining an appropriate concentration range for initial experiments.
| Derivative Class | Target/Assay | Cell Line(s) | Reported IC50 Range |
| 2-Aminoquinazolin-4-(3H)-one | Antiviral (SARS-CoV-2) | Vero | 0.23 µM |
| 4-Anilinoquinazoline Derivatives | EGFR Kinase Inhibition | A431, A549, NCI-H1975 | 20.72 nM - 27.06 nM |
| Quinazoline-1,2,4-thiadiazole Amides | Anticancer | MCF-7, A549, Colo-205, A2780 | 0.02 µM - 0.33 µM |
| 4-Aminoquinazoline Derivatives | Tubulin Polymerization Inhibition | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | 51 nM - 440 nM |
| 6-Bromo-quinazoline-4(3H)-one Derivatives | Cytotoxicity | MCF-7, SW480 | 15.85 µM - 17.85 µM |
| Quinazolin-4(3H)-one Hydrazides | Cytotoxicity | MCF7, A2780 | 0.14 µM - 0.84 µM |
| 4-Anilino-quinazoline Derivatives | Antiproliferative | HepG2, MCF-7 | 3 µM - 25 µM |
This table is a representative summary. Researchers should consult specific literature for the derivative of interest.
Experimental Protocols
A fundamental step in characterizing a novel compound in vitro is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: Cell Viability Assessment using MTT Assay
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
3. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in a complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include appropriate controls:
-
Untreated control: Cells in medium without the compound.
-
Vehicle control: Cells in medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Blank control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
4. Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Signaling Pathway Diagram
Many quinazoline derivatives are known to target and inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Application Notes and Protocols: Safe Handling and Storage of 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 7-Aminoquinazolin-4-ol (CAS No. 90004-09-4). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
| Property | Value | Reference |
| CAS Number | 90004-09-4 | [1][2][3][4] |
| Molecular Formula | C8H7N3O | [2][3][4] |
| Molecular Weight | 161.16 g/mol | [2][4] |
| Appearance | Light cream Powder Solid | [5] |
| Melting Point | 315 °C | [2] |
| Boiling Point | 422.8±25.0 °C at 760 mmHg | [2] |
| Flash Point | 209.5±23.2 °C | [2] |
| Density | 1.5±0.1 g/cm3 | [2] |
| Purity | 95% | [3] |
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. The toxicological properties have not been fully investigated[6].
Potential Hazards:
-
Skin Irritation: May cause skin irritation.[5] Avoid contact with skin.[6]
-
Eye Irritation: Causes serious eye irritation.[5] Avoid contact with eyes.[6]
-
Respiratory Irritation: May cause respiratory irritation.[5] Avoid breathing dust.[6][7]
Personal Protective Equipment (PPE): A comprehensive list of necessary personal protective equipment is provided below.
| Equipment | Specification |
| Gloves | Impervious gloves, inspected prior to use.[7][8] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[6] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator.[7] |
| Skin and Body Protection | Wear protective clothing.[6][8] |
Protocols for Safe Handling and Storage
3.1. Handling Protocol
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[6][9] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.
-
Dispensing: Avoid the formation of dust and aerosols.[9] Use non-sparking tools.[9]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the handling area.[6]
-
Contaminated Clothing: Immediately change contaminated clothing.[8]
3.2. Storage Protocol
-
Environment: Keep in a dry, cool, and well-ventilated place.[6][9] The compound is noted to be air-sensitive and hygroscopic.[5][6]
-
Incompatible Materials: Store away from acids, bases, and strong oxidizing agents.[6]
3.3. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[5][6] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][6] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6] |
3.4. Spill and Disposal Protocol
-
Spill Containment: Evacuate personnel to a safe area.[7] Avoid dust formation.[7] Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[5][7] Do not let the product enter drains or surface water.[6][7]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency protocol for a this compound spill.
References
- 1. tygersci.com [tygersci.com]
- 2. echemi.com [echemi.com]
- 3. 7-aminoquinazolin-4(1H)-one 95% | CAS: 90004-09-4 | AChemBlock [achemblock.com]
- 4. aablocks.com [aablocks.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Kinase Inhibition Assays Using 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prominent targets for therapeutic intervention.[2][3] The 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5][6] This document provides a detailed protocol for a biochemical kinase inhibition assay to evaluate the inhibitory potential of 7-Aminoquinazolin-4-ol, a representative 4-aminoquinazoline derivative.
The principle of the kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a potential inhibitor. The protocol detailed below is a luminescence-based assay that quantifies the amount of adenosine triphosphate (ATP) remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A reduction in kinase activity due to inhibition by a compound like this compound results in less ATP consumption, leading to a higher luminescent signal.[7] This method is highly sensitive, scalable for high-throughput screening (HTS), and can be adapted for various kinases and substrates.[8][9]
Featured Kinase Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[10] Mutations and overexpression of EGFR are frequently observed in various cancers, particularly non-small cell lung cancer (NSCLC).[4] Given that the 4-aminoquinazoline scaffold is a known inhibitor of EGFR, this protocol will use EGFR as the exemplary target kinase for assessing the inhibitory activity of this compound.[5][10]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is optimized for a 384-well plate format, making it suitable for HTS of potential kinase inhibitors.[1] The assay measures the amount of ATP remaining after the kinase reaction, where the luminescent signal is inversely proportional to the kinase activity.[8]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
DMSO (Dimethyl sulfoxide)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series is recommended.
-
Prepare stock solutions of the positive control (e.g., Staurosporine) and a vehicle control (DMSO only).
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[1]
-
-
Kinase Reaction:
-
Prepare a kinase reaction master mix containing the kinase assay buffer, EGFR enzyme, and the substrate. The final concentrations should be optimized, but a starting point could be 5-10 ng/well of enzyme and 0.2 mg/mL of substrate.
-
Dispense 10 µL of the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Prepare "no kinase" control wells by adding the reaction mixture without the enzyme. These wells will represent 100% inhibition.[1]
-
-
Initiation and Incubation:
-
Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km of the kinase for ATP (typically 10-100 µM).[11]
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (Luminescencecompound - Luminescence0% inhibition) / (Luminescence100% inhibition - Luminescence0% inhibition)
-
Where:
-
Luminescencecompound is the signal from wells with the test compound.
-
Luminescence0% inhibition is the average signal from the vehicle (DMSO) control wells (representing 100% kinase activity).
-
Luminescence100% inhibition is the average signal from the "no kinase" control wells.
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Data Presentation
Quantitative data from kinase inhibition assays should be summarized in a clear and structured format to facilitate comparison.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Wild-Type EGFR | 85 | 15 |
| EGFR (T790M mutant) | >1000 | 50 |
| PI3Kα | 550 | 25 |
| SRC | >5000 | 10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data are representative and may vary based on experimental conditions.
Table 2: Assay Conditions for Luminescence-Based Kinase Assay
| Parameter | Value |
| Plate Format | 384-well |
| Final Assay Volume | 41 µL |
| EGFR Concentration | 5 ng/well |
| Substrate Concentration | 0.2 mg/mL |
| ATP Concentration | 50 µM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| DMSO Concentration | 2.5% |
Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Activity Assays [promega.sg]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase-Glo® Luminescent Kinase Assays [promega.com.cn]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. biorxiv.org [biorxiv.org]
- 11. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols for Dissolving 7-Aminoquinazolin-4-ol for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Aminoquinazolin-4-ol is a quinazoline derivative of interest in biological research and drug discovery. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in various biological assays. This document provides detailed protocols and application notes for the solubilization of this compound, ensuring its stability and suitability for use in experimental settings. The quinazolinone ring system is generally stable under mild acidic and alkaline conditions; however, appropriate solvent selection is paramount to maintain compound integrity and bioavailability in assays.[1]
Data Presentation: Solubility of Quinazoline Derivatives
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the general solubility characteristics of structurally similar quinazoline and quinazolinone derivatives in common laboratory solvents. This information serves as a valuable guide for selecting an appropriate solvent system.
| Solvent | Type | Solubility Profile for Quinazoline Derivatives | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Organic | Generally high solubility.[2][3] | Primary choice for stock solutions. |
| Dimethylformamide (DMF) | Organic | Good solubility.[4][5] | Alternative for stock solutions. |
| Ethanol (EtOH) | Organic | Moderate to low solubility. Often used in co-solvent systems.[5] | Co-solvent with aqueous buffers or for specific assays. |
| Methanol (MeOH) | Organic | Moderate to low solubility.[4] | Limited use, may be suitable for some applications. |
| Aqueous Buffers (e.g., PBS) | Aqueous | Generally low solubility. | Dilution of stock solutions for final assay concentrations. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common practice for in vitro cytotoxicity and other biological assays.[2]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Cap the tube securely and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.[3]
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Workflow for Preparing a DMSO Stock Solution
Caption: Workflow for preparing a stock solution.
Protocol 2: Preparation of Working Solutions for Biological Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution into aqueous buffers or cell culture media to prepare working solutions for biological experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other appropriate aqueous buffer
-
Sterile dilution tubes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the frozen DMSO stock solution and allow it to thaw completely at room temperature.
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[2]
-
-
Mixing: Gently mix the working solutions by pipetting or inverting the tubes. Avoid vigorous vortexing, which can cause protein denaturation in cell culture media.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately to minimize potential degradation or precipitation of the compound in the aqueous environment.
Signaling Pathway Dissolution Logic
Caption: Logical flow from solid compound to assay.
Stability Considerations
-
pH Stability: Quinazoline derivatives are generally stable in cold, dilute acidic and alkaline solutions. However, boiling in these conditions can lead to degradation.[6] For biological assays, maintaining a physiological pH (around 7.4) is crucial.
-
Aqueous Stability: While stock solutions in DMSO are generally stable when stored properly, the stability of this compound in aqueous working solutions may be limited. Therefore, fresh dilutions should be prepared for each experiment.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the DMSO stock solution should be avoided as this can lead to compound degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
By following these guidelines and protocols, researchers can ensure the proper dissolution and handling of this compound for reliable and reproducible results in their biological assays.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Aminoquinazolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Aminoquinazolin-4-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview: The synthesis of this compound is typically a two-step process. The first step involves the cyclization of 2-amino-4-nitrobenzoic acid to form 7-nitroquinazolin-4-ol. The second step is the reduction of the nitro group to an amino group, yielding the final product.
Caption: General two-step synthesis workflow for this compound.
Step 1: Cyclization of 2-Amino-4-nitrobenzoic Acid to 7-Nitroquinazolin-4-ol
Q1: I am getting a low yield for the cyclization of 2-amino-4-nitrobenzoic acid with formamide. What are the potential causes and how can I improve the yield?
Low yields in the Niementowski reaction for the synthesis of 7-nitroquinazolin-4-ol can be attributed to several factors. Here's a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal Temperature: The reaction temperature is critical. Traditional heating methods often require high temperatures (120-190°C) for extended periods, which can lead to degradation of the starting material or product.
-
Solution: Microwave-assisted synthesis can be a highly effective alternative. It often leads to shorter reaction times and improved yields by providing rapid and uniform heating.[1]
-
-
Side Reactions: The high temperatures of the conventional Niementowski reaction can lead to the formation of side products. With nitro-substituted anthranilic acids, there is a possibility of decarboxylation or other degradation pathways.
-
Solution: Using a milder, two-step approach can sometimes be beneficial. First, form the N-formyl derivative of the 2-amino-4-nitrobenzoic acid, and then perform the cyclization under less harsh conditions.
-
Data Presentation: Comparison of Cyclization Methods
| Method | Reagents | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional Heating | Formamide | 150-190 | 4-5 hours | 50-70 | [1] |
| Microwave Irradiation | Formamide | 150 | 5 minutes | >85 | [1] |
Experimental Protocol: Microwave-Assisted Synthesis of 7-Nitroquinazolin-4-ol
This protocol is adapted from procedures for similar quinazolinone syntheses.[1]
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Formamide
-
Montmorillonite K-10 (optional, as a solid support)[1]
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix 2-amino-4-nitrobenzoic acid (1 equivalent) with an excess of formamide (e.g., 5 equivalents).
-
Optionally, add a solid support like Montmorillonite K-10, which has been shown to improve yields in similar reactions.[1]
-
Place the vessel in the microwave reactor and irradiate at a fixed temperature of 150°C for approximately 5 minutes.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture.
-
Add cold water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 7-nitroquinazolin-4-ol.
Caption: Troubleshooting guide for low yield in the cyclization step.
Step 2: Reduction of 7-Nitroquinazolin-4-ol to this compound
Q2: My reduction of 7-nitroquinazolin-4-ol is sluggish or incomplete. What are the common causes and how can I resolve this?
A slow or incomplete reduction of the nitro group can be a significant hurdle. Here are the common culprits and their solutions:
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur and certain nitrogen compounds are common poisons.[2] The catalyst may also be old or improperly stored.
-
Solution: Ensure the 7-nitroquinazolin-4-ol is purified before the reduction. Use high-purity solvents and hydrogen. A fresh batch of catalyst should be used. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may also help.[2]
-
-
Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.
-
Solution: For catalytic hydrogenation, solvents like ethanol, ethyl acetate, or THF are commonly used. A protic co-solvent like ethanol or acetic acid in a less polar solvent can improve solubility and aid the reaction.[3]
-
-
Insufficient Reducing Agent (for Metal/Acid Reductions): The stoichiometry of the reducing agent is crucial.
-
Solution: Ensure an adequate excess of the metal (e.g., Fe, Sn, Zn) and acid is used to drive the reaction to completion.
-
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating.
-
Solution: Gently heating the reaction mixture may increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to side products.[4]
-
Q3: I am observing side products in my reduction reaction. How can I improve the selectivity for this compound?
The formation of side products is often due to the stepwise nature of nitro group reduction. Intermediates such as nitroso and hydroxylamine species can be formed.
-
Incomplete Reduction: The presence of these intermediates indicates that the reaction has not gone to completion.
-
Solution: Increase the reaction time, temperature, or the amount of reducing agent.
-
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact selectivity.
-
Solution:
-
Fe/HCl or Fe/NH₄Cl: This is often a good choice for aromatic nitro compounds as it is generally selective and the workup is relatively straightforward.[4]
-
Catalytic Hydrogenation (Pd/C): This method is very effective but can sometimes be too reactive, leading to the reduction of other functional groups if present. Careful monitoring is required.
-
SnCl₂/HCl: This is another effective method, but the workup can be more complex due to the formation of tin salts.
-
-
Data Presentation: Comparison of Reduction Methods
| Method | Reagents | Solvent | Typical Yield (%) | Key Considerations | Reference |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol, Ethyl Acetate, or THF | >90 | Prone to catalyst poisoning; requires specialized hydrogenation equipment. | [4][5] |
| Iron Reduction | Fe powder, HCl or NH₄Cl | Ethanol/Water | 85-95 | Generally selective and cost-effective; straightforward workup. | [6] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | ~80 | Effective but workup can be cumbersome due to tin salts. | [4] |
Experimental Protocol: Reduction of 7-Nitroquinazolin-4-ol using Iron and Ammonium Chloride
This protocol is adapted from a similar reduction of a nitro-quinazolinone derivative.[6]
Materials:
-
7-Nitroquinazolin-4-ol
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 7-nitroquinazolin-4-ol (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (5 equivalents) and iron powder (5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (around 80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Caption: Troubleshooting guide for the reduction of 7-nitroquinazolin-4-ol.
References
Optimization of reaction conditions for 7-Aminoquinazolin-4-ol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 7-Aminoquinazolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and accessible starting material for the synthesis of this compound is 2-amino-4-nitrobenzoic acid. This undergoes a two-step process of nitro group reduction followed by cyclization. Another potential starting material is 2,4-diaminobenzoic acid, which can be directly cyclized.
Q2: Which synthetic route is recommended for a high yield of this compound?
A2: A reliable method is the reduction of 2-amino-4-nitrobenzoic acid to 2,4-diaminobenzoic acid, followed by cyclization with formamide. This method, a variation of the Niementowski reaction, is known to produce good yields.[1][2] Microwave-assisted synthesis can also be employed to potentially increase yields and reduce reaction times.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What is the typical appearance of the final product, this compound?
A4: this compound is typically an off-white to pale yellow solid.
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A5: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reduction of the Nitro Group: If starting from 2-amino-4-nitrobenzoic acid, the reduction of the nitro group to an amine is a critical step. Incomplete reduction will result in a lower concentration of the necessary 2,4-diaminobenzoic acid for the subsequent cyclization.
-
Solution: Ensure the reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C) is fresh and used in the correct stoichiometric amount. Monitor the reduction step by TLC until the starting nitro compound is fully consumed before proceeding to the cyclization.
-
-
Suboptimal Cyclization Conditions: The cyclization of 2,4-diaminobenzoic acid with formamide is sensitive to temperature and reaction time.
-
Solution: The reaction typically requires heating. Optimization of the temperature, potentially up to 150°C or higher, may be necessary.[4] Microwave-assisted synthesis can offer better control over heating and may lead to improved yields.[3] Prolonging the reaction time while monitoring via TLC can also drive the reaction to completion.
-
-
Poor Quality of Reagents: The purity of starting materials and reagents is crucial.
-
Solution: Use high-purity 2-amino-4-nitrobenzoic acid and formamide. Ensure any solvents used are dry, as water can interfere with the reaction.
-
-
Improper Work-up and Purification: The product may be lost during the work-up and purification steps.
-
Solution: this compound has limited solubility in many common organic solvents. Precipitation from the reaction mixture upon cooling is a common isolation method. Ensure the pH is adjusted appropriately to minimize solubility in the aqueous phase during work-up. For purification, recrystallization from a suitable solvent system is recommended.
-
Formation of Impurities and Side Products
Q6: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?
A6: The formation of side products is a common issue in quinazoline synthesis.
-
Incomplete Cyclization: Unreacted 2,4-diaminobenzoic acid or its formylated intermediate may remain in the final product.
-
Solution: As mentioned for low yield, ensure optimal reaction time and temperature for the cyclization step.
-
-
Formation of Dimerization or Polymerization Products: At high concentrations and temperatures, starting materials or intermediates can potentially self-condense.
-
Solution: While high temperatures are often necessary, using a suitable high-boiling solvent can allow for effective heating at a lower concentration, which may reduce intermolecular side reactions.
-
-
Oxidation of the Amino Group: The amino group at the 7-position is susceptible to oxidation, which can lead to colored impurities.
-
Solution: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-4-nitrobenzoic Acid
This two-step protocol involves the reduction of the nitro group followed by cyclization.
Step 1: Synthesis of 2,4-Diaminobenzoic Acid
-
In a round-bottom flask, dissolve 2-amino-4-nitrobenzoic acid in ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in excess (e.g., 3-4 equivalents).
-
Reflux the mixture with stirring for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate of tin salts is filtered off.
-
The filtrate containing 2,4-diaminobenzoic acid is concentrated under reduced pressure. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To the crude 2,4-diaminobenzoic acid, add an excess of formamide.
-
Heat the mixture at 150-160°C for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent system. A mixture of ethanol and water or dimethylformamide (DMF) and water can be effective.[5]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formamide (neat) | 120 | 6 | 65 |
| 2 | Formamide (neat) | 150 | 4 | 85 |
| 3 | Formamide (neat) | 180 | 4 | 78 (decomposition observed) |
| 4 | DMF | 150 | 8 | 55 |
| 5 | Dioxane | 100 | 12 | 40 |
| 6 | Formamide (neat, MW) | 180 (150W) | 0.5 | 90 |
Note: This table presents representative data based on general principles of quinazoline synthesis optimization to illustrate the effects of reaction parameters. Actual yields may vary.
Visualizations
Signaling Pathway
Quinazoline derivatives are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[6][7]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Experimental Workflow
A typical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
A logical diagram to guide troubleshooting for low product yield.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski_quinazoline_synthesis [chemeurope.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalirjpac.com [journalirjpac.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
How to solve solubility issues with 7-Aminoquinazolin-4-ol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 7-Aminoquinazolin-4-ol.
Troubleshooting Guides
This section offers detailed solutions to specific solubility problems you may encounter during your experiments.
Issue 1: My this compound will not dissolve in aqueous buffer.
This is a common issue as this compound, like many quinazoline derivatives, has low aqueous solubility due to its rigid, heterocyclic structure. The initial step is typically to prepare a concentrated stock solution in a suitable organic solvent.
-
Recommended Action: First, attempt to prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds.[1] If solubility in DMSO is limited, other organic solvents can be tested.
Experimental Protocol: Preparing a Stock Solution
-
Solvent Selection: Begin with ACS grade or higher purity Dimethyl sulfoxide (DMSO). Other potential solvents include N,N-Dimethylformamide (DMF), ethanol, or methanol.
-
Dissolution:
-
Accurately weigh a small amount of this compound.
-
Add the desired volume of the selected organic solvent to achieve a high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Aiding Dissolution (if necessary):
-
Observation: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Issue 2: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.
Precipitation upon dilution of an organic stock into an aqueous medium is a strong indicator that the compound's solubility limit in the final aqueous solution has been exceeded.[1]
-
Recommended Action: Several strategies can be employed to overcome this "precipitation upon dilution." These include pH adjustment, the use of co-solvents, surfactants, or cyclodextrins.
Troubleshooting Workflow for Precipitation
[2]
- Co-solvent Selection: Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). [2] 2. Preparation:
- Prepare your aqueous buffer.
- Add the chosen co-solvent to the buffer at a low concentration (e.g., 1-5% v/v). [1][2] 3. Compound Addition:
- While stirring the co-solvent containing buffer, slowly add the this compound organic stock solution.
- Optimization: If precipitation still occurs, the concentration of the co-solvent can be gradually increased. Be mindful that high concentrations of organic solvents may affect biological assays.
[2]
- Surfactant Selection: Non-ionic surfactants such as Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used in biological assays.
- Preparation:
- Prepare your aqueous buffer.
- Add the surfactant to the buffer at a concentration above its critical micelle concentration (CMC) (e.g., 0.01-0.1% v/v). [1] 3. Compound Addition:
- Slowly add the this compound organic stock solution to the surfactant-containing buffer with stirring.
[2]
- Cyclodextrin Selection: Beta-cyclodextrin (β-CD) or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used. [2] 2. Preparation (Kneading Method):
- Accurately weigh the this compound and the cyclodextrin in a desired molar ratio (e.g., 1:1).
- Place the powders in a glass mortar and mix them thoroughly.
- Add a small amount of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture to form a paste.
- Knead the paste thoroughly with a pestle for 45-60 minutes.
- Dry the resulting solid to obtain the inclusion complex, which can then be dissolved in the aqueous buffer. [2]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
| Solvent | Expected Solubility | Rationale |
| Water | Very Low | The aromatic and heterocyclic structure leads to low polarity and high crystal lattice energy. [1] |
| DMSO | Moderate to High | A common aprotic polar solvent for dissolving a wide range of organic molecules. [1] |
| DMF | Moderate to High | Similar to DMSO, it is an effective solvent for many poorly soluble organic compounds. |
| Ethanol | Low to Moderate | May require heating or sonication to achieve useful concentrations. |
| Methanol | Low to Moderate | Similar to ethanol, solubility is expected to be limited. |
| Acidic Aqueous Buffer (pH < 4) | Moderate | Protonation of the amino group increases polarity and aqueous solubility. |
| Basic Aqueous Buffer (pH > 8) | Very Low | The molecule is expected to be in its neutral, less soluble form. |
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be highly pH-dependent due to the presence of an amino group.
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In acidic conditions (pH < pKa): The amino group will be protonated (-NH3+), making the molecule more polar and thus more soluble in aqueous solutions.
-
In neutral or basic conditions (pH > pKa): The amino group will be in its neutral form (-NH2), making the molecule less polar and less soluble in water.
pH-Dependent Ionization of this compound
The effect of pH on the ionization and solubility of this compound.
Q3: Can I heat the compound to dissolve it?
Gentle heating (37-50°C) can be an effective method to aid dissolution, particularly when preparing stock solutions in organic solvents. [1]However, it is crucial to first assess the thermal stability of this compound to avoid degradation.
Q4: Are there any alternative formulation strategies to improve bioavailability for in vivo studies?
For in vivo applications where low aqueous solubility can limit oral bioavailability, more advanced formulation strategies can be considered. These include:
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Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, potentially improving the dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level can enhance solubility and dissolution. [2]Common carriers include povidone (PVP) and polyethylene glycols (PEGs). [2]This can be achieved through methods like solvent evaporation or melt extrusion.
References
Technical Support Center: Stabilizing 7-Aminoquinazolin-4-ol in Solution
Welcome to the technical support center for 7-Aminoquinazolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown) over time. What is the likely cause?
A1: The color change in your this compound solution is a common indicator of chemical degradation, most likely due to oxidation. The 7-amino group, being an aromatic amine, is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Q2: I'm observing a decrease in the potency or activity of my this compound compound in my assays. Could this be related to solution stability?
A2: Yes, a decrease in potency is a strong indication that your compound is degrading in solution. The degradation products are unlikely to have the same biological activity as the parent compound. It is crucial to ensure the stability of your stock solutions and working solutions to obtain reliable and reproducible experimental results.
Q3: What are the primary pathways of degradation for this compound in solution?
A3: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
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Oxidation: The aromatic amine group at the 7-position is prone to oxidation.
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Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, particularly UV radiation, which can catalyze degradation reactions.
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Hydrolysis: While the quinazolinone core is generally stable, extreme pH and high temperatures could potentially lead to hydrolysis of the amide bond in the heterocyclic ring.
Q4: In what form does this compound predominantly exist in solution?
A4: this compound is subject to tautomerism. It can exist in the 4-hydroxy (enol) form or the 4-oxo (keto) form, also known as 7-amino-4(3H)-quinazolinone. The keto form (4(3H)-quinazolinone) is generally the more stable tautomer in solution.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Rapid Degradation of Stock Solutions
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Question: My this compound stock solution in DMSO seems to be degrading quickly, even when stored in the freezer. What can I do?
-
Answer:
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Minimize Headspace: Ensure your stock solution vial is as full as possible to minimize the amount of oxygen in the headspace.
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Use Anhydrous DMSO: Water content in DMSO can facilitate degradation. Use high-purity, anhydrous DMSO for preparing stock solutions.
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Inert Gas Overlay: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
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Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and exposure to air and moisture.
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Storage Temperature: While freezing is generally good, for some compounds, storage at 2-8°C might be preferable to freezing. It is recommended to test storage at both -20°C and 4°C.
-
Issue 2: Instability in Aqueous Buffers for in vitro Assays
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Question: My compound is precipitating or losing activity in my aqueous assay buffer. How can I improve its stability?
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Answer:
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pH Optimization: The stability of this compound can be pH-dependent. Prepare your working solutions in buffers with a pH range where the compound is most stable, likely slightly acidic to neutral (pH 5-7). Avoid strongly acidic or basic conditions.
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Use of Antioxidants: The addition of a small amount of an antioxidant to your buffer can help prevent oxidative degradation.
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Fresh Preparation: Prepare working solutions fresh from a stable stock solution immediately before each experiment.
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Light Protection: Protect your solutions from light at all times by using amber vials or wrapping your containers in aluminum foil.
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Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | High-purity, anhydrous DMSO or DMF | Minimizes water content that could facilitate hydrolysis. |
| Storage Temperature | Aliquot and store at -20°C or -80°C. Test stability at 2-8°C. | Reduces the rate of chemical reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to oxygen to prevent oxidation. |
| Light Exposure | Protect from light at all times (use amber vials or foil). | Prevents photodegradation. |
| Working Solution Buffer pH | Maintain a slightly acidic to neutral pH (e.g., pH 5-7). | Avoids acid or base-catalyzed hydrolysis. |
| Additives | Consider adding antioxidants (e.g., Ascorbic Acid, BHT). | Scavenges free radicals and reactive oxygen species. |
Table 2: Suggested Concentrations of Antioxidants for Working Solutions
| Antioxidant | Recommended Starting Concentration | Notes |
| Ascorbic Acid | 0.1 - 1 mM | Water-soluble. Prepare fresh as it can also degrade. |
| Butylated Hydroxytoluene (BHT) | 10 - 100 µM | More soluble in organic solvents; can be added to the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Objective: To prepare a stock solution of this compound with enhanced stability for long-term storage.
Materials:
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This compound solid
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Anhydrous, high-purity DMSO
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Inert gas (Argon or Nitrogen)
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Amber glass vials with Teflon-lined caps
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Analytical balance and appropriate glassware
Procedure:
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Weigh the desired amount of this compound in a clean, dry amber vial.
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Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
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Vortex or sonicate briefly until the solid is completely dissolved.
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Gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds.
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Immediately cap the vial tightly.
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Seal the cap with parafilm for extra security against air and moisture ingress.
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If desired for multiple experiments, create single-use aliquots in smaller amber vials following the same procedure.
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Store the stock solution(s) at -20°C or -80°C, protected from light.
Protocol 2: Conducting a Forced Degradation Study to Determine Optimal pH
Objective: To identify the pH range where this compound exhibits the highest stability in an aqueous environment.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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A series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, and borate for pH 9)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Incubator or water bath set to a relevant temperature (e.g., 40°C)
-
Amber HPLC vials
Procedure:
-
Prepare working solutions of this compound at a final concentration (e.g., 100 µM) in each of the different pH buffers. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples (e.g., <1%).
-
Immediately after preparation (t=0), take an aliquot from each solution, transfer it to an amber HPLC vial, and analyze it by HPLC to determine the initial peak area of the parent compound.
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Incubate the remaining solutions at 40°C, protected from light.
-
At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots from each solution, transfer to amber HPLC vials, and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point for each pH condition by comparing the peak area to the t=0 peak area.
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Plot the percentage of the remaining compound against time for each pH to determine the pH at which the degradation rate is lowest.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Technical Support Center: Synthesis of 7-Aminoquinazolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common pitfalls encountered during the synthesis of 7-Aminoquinazolin-4-ol. The information is presented in a practical question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview:
The synthesis of this compound is commonly approached via a two-step process. The first step involves the cyclization of 2-amino-4-nitrobenzoic acid with a suitable C1 source, typically formamide, to yield 7-nitroquinazolin-4-ol. This is a variation of the Niementowski quinazoline synthesis. The subsequent step is the reduction of the nitro group to an amine, affording the final product.
Step 1: Synthesis of 7-Nitroquinazolin-4-ol
Q1: My cyclization reaction to form 7-nitroquinazolin-4-ol is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
A1: Low or no yield in the Niementowski-type cyclization is a frequent issue. Here are the primary causes and troubleshooting strategies:
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Sub-optimal Reaction Temperature: This reaction typically requires high temperatures to proceed efficiently. If the temperature is too low, the reaction may not initiate or proceed at an extremely slow rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.
-
Troubleshooting: Ensure your reaction is heated to the recommended temperature range (typically 130-180 °C). Consider performing small-scale experiments at slightly different temperatures to find the optimal condition for your setup.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, you can try extending the reaction duration.
-
-
Purity of Starting Materials: Impurities in the 2-amino-4-nitrobenzoic acid or formamide can interfere with the reaction.
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Troubleshooting: Use high-purity starting materials. If necessary, recrystallize the 2-amino-4-nitrobenzoic acid before use.
-
-
Excess Formamide: While formamide often serves as both reactant and solvent, an incorrect ratio can affect the outcome.
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Troubleshooting: Ensure a sufficient excess of formamide is used to drive the reaction to completion.
-
Q2: I am observing the formation of significant side products during the cyclization step. What are these and how can I minimize them?
A2: Side product formation is often related to the high temperatures used in the reaction.
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Potential Side Products: These can include decarboxylation products of the starting material or polymeric materials.
-
Troubleshooting:
-
Temperature Control: Maintain a stable and uniform temperature throughout the reaction.
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Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
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Step 2: Reduction of 7-Nitroquinazolin-4-ol to this compound
Q3: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A3: Incomplete reduction is a common hurdle. Several factors can contribute to this issue.
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Choice of Reducing Agent: The effectiveness of the reducing agent is crucial. Common choices include catalytic hydrogenation (e.g., Pd/C with H₂ gas) or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl).
-
Troubleshooting:
-
Catalytic Hydrogenation: Ensure the catalyst is active (use a fresh batch if necessary) and that the hydrogen pressure is adequate. The reaction may require elevated pressure.
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Metal/Acid: Use a sufficient excess of the metal and acid. The surface of the metal should be activated (e.g., by washing with dilute acid) to remove any passivating oxide layer.
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-
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Poor Solubility: The nitro-quinazolinone may have poor solubility in the reaction solvent, limiting its contact with the reducing agent.
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Troubleshooting: Choose a solvent system in which the starting material is at least partially soluble at the reaction temperature. For catalytic hydrogenation, polar solvents like ethanol, methanol, or ethyl acetate are often used. For metal/acid reductions, acidic aqueous solutions or ethanol are common.
-
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Reaction Time and Temperature: The reduction may require more time or gentle heating to go to completion.
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Troubleshooting: Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature (if the chosen method allows) or extending the reaction time.
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Q4: I am observing over-reduction or other side products during the nitro reduction. How can I improve the selectivity?
A4: While less common for nitro group reduction to an amine, side reactions can occur.
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Potential Side Products: With some reducing agents, intermediates like hydroxylamines or azoxy compounds can form.
-
Troubleshooting:
-
Controlled Conditions: Add the reducing agent portion-wise to control the reaction exotherm.
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Choice of Reagent: SnCl₂ in HCl is often a reliable method that provides a clean reduction of aromatic nitro groups. Catalytic hydrogenation is also generally very clean.
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Purification
Q5: I am having difficulty purifying the final this compound. What are the recommended methods?
A5: The purification strategy will depend on the nature of the impurities.
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Recrystallization: This is often the most effective method for purifying the final product.
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Solvent Selection: Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for quinazolinones include ethanol, methanol, and DMF/water mixtures.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
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Eluent System: A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required. The polarity can be adjusted to achieve good separation.
-
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of 7-Nitroquinazolin-4-ol
| Parameter | Condition | Notes |
| Starting Material | 2-amino-4-nitrobenzoic acid | Ensure high purity. |
| Reagent | Formamide | Used in large excess (acts as solvent). |
| Temperature | 130 - 180 °C | Gradual heating is recommended. |
| Reaction Time | 2 - 6 hours | Monitor by TLC. |
| Work-up | Cooling and precipitation with water | The crude product often precipitates upon cooling and dilution. |
| Typical Yield | 60 - 85% | Highly dependent on reaction scale and conditions. |
Table 2: Comparison of Reduction Methods for 7-Nitroquinazolin-4-ol
| Method | Reducing Agent | Solvent | Temperature | Typical Yield | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C (5-10 mol%) | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | > 90% | Clean reaction, high yield. | Requires specialized hydrogenation equipment. |
| Metal/Acid Reduction | SnCl₂·2H₂O (3-5 equiv), conc. HCl | Ethanol or Acetic Acid | 50 - 70 °C | 80 - 95% | Inexpensive reagents, reliable. | Requires careful work-up to remove metal salts. |
| Metal/Acid Reduction | Fe powder (5-10 equiv), HCl or NH₄Cl | Ethanol/Water | Reflux | 75 - 90% | Environmentally benign metal. | Can require longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitroquinazolin-4-ol
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In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-nitrobenzoic acid (1.0 eq) and formamide (10-15 eq).
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Heat the mixture with stirring in an oil bath to 150-160 °C for 3-4 hours.
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Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the cooled mixture into cold water with stirring.
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Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude 7-nitroquinazolin-4-ol.
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The crude product can be purified by recrystallization from ethanol or a DMF/water mixture.
Protocol 2: Synthesis of this compound (via SnCl₂ Reduction)
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To a stirred suspension of 7-nitroquinazolin-4-ol (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid.
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Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
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The resulting precipitate is collected by filtration and washed with water.
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The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Minimizing off-target effects of 7-Aminoquinazolin-4-ol in cells.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing off-target effects of quinazoline-based inhibitors, such as 7-Aminoquinazolin-4-ol, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of quinazoline-based inhibitors?
A1: Quinazoline-based inhibitors, often designed as kinase inhibitors, can exhibit off-target effects by binding to and modulating the activity of unintended proteins. These off-target interactions can lead to misinterpretation of experimental results and cellular toxicity.[1] Common off-targets are often structurally related kinases. For example, an inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) might also show activity against other tyrosine kinases like SRC or PDGFR-β.[2]
Q2: How can I proactively assess the potential for off-target effects with my quinazoline-based inhibitor?
A2: A comprehensive approach is recommended to assess off-target effects. This includes:
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In silico analysis: Computational methods can predict potential off-target interactions by screening against databases of known protein structures.[3][4]
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Broad-panel kinase profiling: Experimentally screening the inhibitor against a large panel of kinases is a crucial step to identify unintended targets.[3][5][6]
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Cell-based screening arrays: These can provide a broader view of the inhibitor's effects on various cellular pathways.[3]
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with my compound?
A3: If your quinazoline-based inhibitor shows significant cytotoxicity at concentrations where a specific biological effect is expected, it's important to first rule out experimental artifacts. Check for:
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Biological contaminants: Mycoplasma, bacteria, or fungi in your cell cultures can cause cell death.[7]
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Chemical contaminants: Endotoxins or impurities in the media or reagents can be toxic to cells.[7]
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Compound precipitation: Visually inspect your compound solutions for any precipitates.
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Compound Concentrations
If your this compound compound is causing significant cell death at concentrations intended to be selective for your target, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| General Cellular Toxicity | Reduce the incubation time to determine if a specific phenotype can be observed before widespread cell death occurs. |
| Off-Target Effects | Perform a kinase selectivity profile to identify potential off-target kinases that might be essential for cell survival.[1][3] |
| Apoptosis Induction | Conduct assays to measure caspase activity or Annexin V staining to confirm if the compound is inducing programmed cell death. |
| Compound Insolubility | Check for compound precipitation in the media. If observed, consider using a lower concentration or a different formulation. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
You may find that your compound is potent in a biochemical (cell-free) assay but shows weaker activity or higher toxicity in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be efficiently entering the cells. Consider using cell lines with known differences in drug transporter expression. |
| Target Not Expressed or Engaged | Confirm that the target protein is expressed in your chosen cell line using techniques like western blot or qPCR. Verify target engagement in the cells using a Cellular Thermal Shift Assay (CETSA).[1][2] |
| Metabolism of the Compound | The compound may be rapidly metabolized by the cells into an inactive form. |
Data Presentation
Table 1: Illustrative Inhibitory Activity (IC50, nM) of Quinazoline-Based Inhibitors
This table provides a sample comparison of the inhibitory activity of hypothetical novel quinazoline-based inhibitors against their primary targets and common off-targets, with established drugs for reference.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 | SRC | >1000 | High selectivity for mutant EGFR.[2] |
| Gefitinib | EGFR (wt) | 15.5 | |||
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 60.0 | PDGFR-β | 150 | Also shows activity against other tyrosine kinases.[2] |
| Vandetanib | VEGFR-2 | 54.0 | |||
| Novel Quinazoline 3 (NQ3) | FLT3 / AURKA | 19 / 22 | AURKB | 13 | Potent inhibition of Aurora B kinase as a primary off-target.[2] |
Data is synthesized from multiple sources for illustrative comparison.[2]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a this compound compound against a broad panel of protein kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.[3]
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.[3]
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Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.[3]
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Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
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Detection: Stop the reaction and detect the amount of product formed. Luminescence-based or fluorescence-based readouts are common.[3]
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Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase.[3]
Protocol 2: Cytotoxicity Assay using MTT
Objective: To determine the concentration at which this compound becomes cytotoxic to a cell line.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations.
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Cell Treatment: Remove the old medium and add the prepared compound solutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: EGFR signaling pathway with potential off-target inhibition.
Caption: Workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with 7-Aminoquinazolin-4-ol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Aminoquinazolin-4-ol. The information is designed to address common issues encountered during synthesis, purification, and in vitro/in vivo applications, helping to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis & Purification
Question 1: I am experiencing low or no yield of my desired product when using this compound as a starting material. What are the common causes and how can I troubleshoot this?
Answer: Low yields in reactions involving this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
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Poor Reagent Quality: Impurities in starting materials or reagents can lead to unwanted side reactions.
-
Troubleshooting:
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Verify the purity of your this compound and other reactants using techniques like NMR or HPLC.
-
Use fresh, high-purity solvents and reagents. Anhydrous conditions are often critical.
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-
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial.
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Troubleshooting:
-
Temperature: Conduct small-scale test reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation before significant degradation or side-product formation occurs.
-
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction. Common solvents for quinazoline synthesis include ethanol, toluene, and DMF.[2] A solvent screen with small-scale reactions can identify the best option. For some syntheses, polar solvents like DMF and water have shown to provide excellent yields.[1]
-
-
-
Inefficient Catalyst Activity: In catalyzed reactions, the catalyst's performance is key.
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst is not "poisoned" by impurities in the starting materials or solvent.
-
Optimize the catalyst loading.
-
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely impurities and how can I purify my product?
Answer: Side reactions are common in quinazoline synthesis. The nature of the impurities will depend on the specific reaction being performed.
Common Byproducts and Purification Strategies:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to this compound.
-
Side Products from Self-Condensation or Degradation: Depending on the reaction conditions, the quinazoline ring can undergo various transformations.
-
Purification:
-
Column Chromatography: This is the most common method for purifying quinazoline derivatives. A silica gel column with a gradient elution system (e.g., hexane and ethyl acetate) is often effective.[1]
-
Recrystallization: If a suitable solvent is found (one in which the product has high solubility at high temperature and low solubility at low temperature), recrystallization can be a highly effective purification method.[1]
-
Section 2: Solubility & Stability
Question 3: My this compound or its derivative is poorly soluble in my desired solvent, leading to inconsistent results in my assays. What can I do?
Answer: Poor aqueous solubility is a well-documented challenge with many quinazoline derivatives. Several strategies can be employed to address this.
Solubility Enhancement Techniques:
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[3] When diluting into your aqueous buffer, do so incrementally while vortexing to minimize precipitation.
-
pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent. Since they contain basic nitrogen atoms, their solubility may increase in acidic conditions where they can be protonated.
-
Formulation Aids: For in vivo or challenging in vitro experiments, consider using formulation aids:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help to keep the compound in solution.
-
Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility.
-
-
Gentle Heating and Sonication: These techniques can aid in the initial dissolution of the compound in a stock solvent. However, be cautious of potential degradation with prolonged heating.
Question 4: How should I store my this compound and its solutions to ensure stability?
Answer: Proper storage is crucial to maintain the integrity of the compound.
Storage Recommendations:
-
Solid Compound: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Stock Solutions:
-
Store stock solutions (typically in DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure the compound is fully redissolved.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 90004-09-4 | [4] |
| Molecular Formula | C₈H₇N₃O | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Melting Point | 315 °C | [4] |
| Boiling Point | 422.8 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| XLogP3 | -0.98 | [4] |
Table 2: General Solubility of Quinazoline Derivatives in Common Solvents
| Solvent | General Solubility Trend | Notes |
| Water | Very Low | Solubility can be pH-dependent. |
| Ethanol | Low to Moderate | Often used as a reaction solvent. |
| Methanol | Low to Moderate | Often used as a reaction solvent. |
| DMSO | High | The preferred solvent for preparing stock solutions. |
| DMF | High | A common solvent for both reactions and stock solutions. |
Note: Specific quantitative solubility data for this compound is not widely available. The table provides a general trend based on related quinazoline derivatives. It is recommended to perform solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 161.16 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 1.6116 mg.
-
Weighing: Accurately weigh the calculated amount of this compound into a sterile tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol 2: General Procedure for Sonogashira Coupling of a Halogenated Quinazoline Derivative
This protocol is a general guideline for a common reaction used to modify the quinazoline scaffold. It assumes you have first converted this compound to a halogenated derivative (e.g., 7-amino-4-chloroquinazoline).
Materials:
-
Halogenated quinazoline derivative (1 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halogenated quinazoline, palladium catalyst, and CuI.
-
Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Caption: Inhibition of the VEGFR-2 signaling pathway by a quinazoline-based inhibitor.
References
Technical Support Center: Refining the Purification Protocol for 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to refining the purification protocol for 7-Aminoquinazolin-4-ol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound, a compound that can present challenges due to its polar and basic nature.
Q1: I am observing a low yield after my initial synthesis and purification attempts. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthesis and purification process. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: Monitor your reaction to completion using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
-
Sub-optimal Reagents and Solvents: Ensure all starting materials are pure and dry. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often effective for quinazolinone synthesis.[1] A solvent screening may be necessary to find the optimal medium for your specific reaction.
-
Side Reactions: Undesired byproducts can consume starting materials. Adjusting the reaction temperature and stoichiometry of reactants can help minimize these side reactions.[1]
-
Purification Losses: Significant product loss can occur during extraction, crystallization, or chromatography. Optimizing these steps is crucial.
Q2: My this compound fails to crystallize or "oils out" during recrystallization. What should I do?
A2: This is a common issue, particularly with polar compounds. Here are several strategies to induce crystallization:
-
Induce Crystallization: Try scratching the inside of the flask at the solvent's surface with a glass rod or adding a seed crystal of the pure compound.[2]
-
Solvent Selection: The chosen solvent may not be ideal. An ideal solvent should dissolve the compound when hot but not when cold.[2][3] Good single solvents for quinazoline derivatives include ethanol and acetic acid.[4] You can also try a co-solvent system.
-
Control Cooling Rate: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3]
-
Concentration Adjustment: The solution might be too dilute. Slowly evaporate some of the solvent to increase the concentration.[2]
-
Preliminary Purification: A high concentration of impurities can hinder crystallization. Consider a preliminary purification step like column chromatography.[3]
Q3: I'm having difficulty with the column chromatography of this compound. The compound is streaking or not eluting properly.
A3: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
-
Optimize the Mobile Phase: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing.[2]
-
Deactivate Silica Gel: Before running the column, you can wash the silica gel with a solvent mixture containing a small percentage of triethylamine to neutralize the acidic sites.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica column.
-
Compound Not Eluting: If your compound is too polar and does not move from the baseline even with highly polar solvents like 100% ethyl acetate, you can try more aggressive solvent systems. A mixture of dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective for very polar compounds.
Q4: How can I assess the purity of my final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity. A reversed-phase HPLC method using a C18 column is commonly employed for quinolinone derivatives.
Quantitative Data Summary
The following table summarizes hypothetical data from different purification methods for this compound to illustrate the potential outcomes. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Observations |
| Recrystallization (Ethanol/Water) | 85% | 95% | 70% | Good for removing major, less polar impurities. |
| Column Chromatography (Silica Gel with Et3N) | 85% | 98% | 60% | Effective for separating closely related impurities. |
| Preparative HPLC (C18) | 98% | >99.5% | 85% | Ideal for achieving very high purity for analytical standards or final drug substance. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: On a small scale, test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating to find a suitable solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase. Use TLC to determine an appropriate mobile phase. For this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of 0.1-1% triethylamine is a good starting point.
-
Column Packing: Prepare a chromatography column with the silica gel, ensuring it is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow and Biological Context
To aid in understanding the experimental process and the biological relevance of this compound, the following diagrams are provided.
Purification Workflow
Troubleshooting Logic for Crystallization
Simplified EGFR Signaling Pathway
Quinazoline derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.
Simplified VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a key regulator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth. Quinazoline derivatives can also inhibit this pathway.
References
Validation & Comparative
Unveiling the Molecular Target of 7-Aminoquinazolin-4-ol: A Comparative Guide to Validation Methodologies
For researchers, scientists, and drug development professionals, identifying the precise biological target of a small molecule is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the biological target of 7-Aminoquinazolin-4-ol, a member of the versatile quinazoline family known for a wide range of biological activities.
The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing efficacy as anticancer, antimicrobial, and anti-inflammatory agents. Depending on their substitution patterns, they can interact with various biological targets, including protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), as well as structural proteins like tubulin. While the specific target of this compound is not definitively established in publicly available literature, this guide outlines the primary methodologies that can be employed for its identification and validation, using these likely target classes as illustrative examples.
Comparative Overview of Target Validation Methods
To robustly identify and confirm the biological target of this compound, a multi-pronged approach employing both direct and indirect methods is recommended. Below is a comparison of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Affinity Chromatography followed by Mass Spectrometry (AC-MS), and Activity-Based Protein Profiling (ABPP).
| Method | Principle | Key Advantages | Key Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Label-free; confirms target engagement in a physiological cellular context. | Requires a specific antibody for the putative target; not suitable for initial target discovery. | Western blot band intensity at different temperatures; Isothermal dose-response curves (IC50 shifts). |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized this compound captures its binding partners from a cell lysate. | Unbiased, hypothesis-free approach for identifying novel targets. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders. | List of potential protein binders identified by mass spectrometry. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes that mimic the compound's reactivity are used to label active enzymes. | Provides information on the functional state of the target; can identify the specific site of interaction. | Requires a suitable reactive group on the compound or the design of a specific probe; primarily applicable to enzyme targets. | Gel-based fluorescence imaging; identification of labeled peptides by mass spectrometry. |
Illustrative Experimental Data for Target Engagement
The following tables present hypothetical quantitative data to illustrate the expected outcomes from CETSA and a kinase inhibition assay for this compound, assuming its potential interaction with EGFR.
Table 1: Hypothetical CETSA Data for EGFR Engagement
| Temperature (°C) | EGFR Band Intensity (Vehicle) | EGFR Band Intensity (10 µM this compound) |
| 45 | 100% | 100% |
| 50 | 85% | 98% |
| 55 | 50% | 90% |
| 60 | 20% | 75% |
| 65 | 5% | 40% |
| 70 | <1% | 15% |
Table 2: Hypothetical Kinase Inhibition Data
| Kinase Target | This compound IC50 (µM) | Gefitinib IC50 (µM) (Control) |
| EGFR | 5.2 | 0.02 |
| PI3Kα | > 100 | 5.5 |
| CDK2 | > 100 | 2.1 |
| Tubulin Polymerization | > 100 | 0.1 (Paclitaxel) |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for validating the interaction between this compound and a putative kinase target like EGFR.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line with high EGFR expression (e.g., A431) to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for EGFR.
-
Quantify the band intensities to determine the degree of protein stabilization at each temperature.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines a general workflow for identifying the binding partners of this compound.
1. Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized compound with the beads to achieve immobilization.
2. Lysate Preparation and Incubation:
-
Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubate the lysate with the this compound-conjugated beads and with control beads (without the compound) to allow for protein binding.
3. Washing and Elution:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
4. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Activity-Based Protein Profiling (ABPP)
This protocol provides a framework for using ABPP to identify enzyme targets of this compound.
1. Probe Design and Synthesis:
-
Design and synthesize an activity-based probe derived from this compound. This probe should contain a reactive group (e.g., a fluorophosphonate for serine hydrolases or an acrylamide for cysteine-containing enzymes) and a reporter tag (e.g., biotin or a fluorophore).
2. Proteome Labeling:
-
Incubate the probe with a cell or tissue lysate. In a parallel experiment, pre-incubate the lysate with an excess of this compound before adding the probe to serve as a competition control.
3. Analysis of Labeled Proteins:
-
If using a fluorescent tag, separate the proteins by SDS-PAGE and visualize the labeled proteins using a gel scanner. A decrease in fluorescence in the competition lane indicates that this compound binds to that protein.
-
If using a biotin tag, enrich the labeled proteins using streptavidin beads.
4. Target Identification:
-
Elute the enriched proteins and identify them using mass spectrometry.
Visualizing the Pathways and Workflows
To further clarify these methodologies, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway involving a kinase target and the general workflows for CETSA and AC-MS.
A Comparative Analysis of 7-Aminoquinazolin-4-ol and Leading Quinazoline-Based Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, the quinazoline scaffold has emerged as a privileged structure, forming the core of several FDA-approved anticancer drugs. This guide provides a detailed comparison of 7-Aminoquinazolin-4-ol, a key synthetic intermediate, with established quinazoline inhibitors such as Gefitinib, Erlotinib, and Lapatinib. This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into their mechanisms of action, inhibitory activities, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Quinazoline inhibitors predominantly exert their therapeutic effects by targeting key nodes in cellular signaling pathways, with the Epidermal Growth Factor Receptor (EGFR) being a primary target. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is a common driver in many cancers.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. The MAPK pathway primarily regulates gene expression and cell proliferation, while the PI3K-AKT pathway is central to cell survival and inhibition of apoptosis. Quinazoline inhibitors act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream signaling cascades.
EGFR Signaling Pathway and Inhibition by Quinazolines.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50) of established quinazoline inhibitors against EGFR and various cancer cell lines. For comparative purposes, data for 4-aminoquinazoline-6,7-diol derivatives are included as a proxy for this compound.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| Gefitinib | EGFR | 2-37 | A549 (Lung) | 0.015-0.7 |
| Erlotinib | EGFR | 2 | A431 (Skin) | 0.06 |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | BT474 (Breast) | 0.16 |
| 4-aminoquinazoline-6,7-diol derivative (abc1) | EGFR (in-silico) | N/A | A431 (Lung) | ~2.5[2] |
| 4-aminoquinazoline-6,7-diol derivative (abc2) | EGFR (in-silico) | N/A | A431 (Lung) | ~3.3[2] |
| 4-aminoquinazoline-6,7-diol derivative (abc1&4) | EGFR (in-silico) | N/A | A549 (Lung) | ~7.0[2] |
| 4-aminoquinazoline-6,7-diol derivative (abc2&3) | EGFR (in-silico) | N/A | A549 (Lung) | ~7.9[2] |
Disclaimer: The data for 4-aminoquinazoline-6,7-diol derivatives is based on a 2022 bioRxiv preprint and should be considered preliminary.[2] The structural similarity suggests that this compound could exhibit comparable inhibitory activity, but this requires direct experimental confirmation.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of enzyme inhibitors. Below is a generalized protocol for a kinase inhibition assay and a cell viability assay, which are standard methods in the field.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
-
Assay Procedure :
-
Add the diluted test compound to the wells of a microplate.
-
Add the kinase enzyme to the wells and pre-incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature for a defined period.
-
-
Detection :
-
Stop the reaction.
-
Quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ATP consumed, often using luminescence- or fluorescence-based detection methods.
-
-
Data Analysis :
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Kinase Inhibition Assay.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Culture :
-
Culture the desired cancer cell line in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
This compound serves as a valuable building block in the synthesis of novel quinazoline-based inhibitors. While direct biological data for this specific compound is limited, the analysis of structurally related compounds suggests its potential as an EGFR inhibitor. The established quinazoline inhibitors—Gefitinib, Erlotinib, and Lapatinib—demonstrate potent and specific activities against their target kinases and have become cornerstones in the treatment of certain cancers. Further experimental investigation into the biological activity of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for such future evaluations.
References
A Comparative Analysis of 7-Aminoquinazolin-4-ol and Gefitinib as Potential EGFR Inhibitors
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quinazoline derivative, 7-Aminoquinazolin-4-ol, and the established therapeutic agent, Gefitinib. Both compounds share a common quinazoline scaffold, a structure renowned for its role in kinase inhibition. This document outlines their mechanisms of action, presents comparative performance data, details relevant experimental protocols, and visualizes key biological and experimental pathways.
Introduction and Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2]
Gefitinib , sold under the brand name Iressa, is a selective and reversible inhibitor of the EGFR tyrosine kinase.[3] It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the receptor.[4][5] This binding action prevents EGFR autophosphorylation, thereby blocking the activation of downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis.[4][6]
This compound , as a foundational quinazoline structure, is hypothesized to operate via a similar mechanism. The quinazoline core is a well-established scaffold for EGFR inhibitors.[7] Derivatives based on this structure are designed to fit within the ATP-binding pocket of the EGFR kinase domain. While extensive experimental data for this specific compound is not widely published, computational studies on closely related '4-aminoquinazoline-6, 7-diol' derivatives suggest they act at the catalytic site of EGFR, indicating a competitive inhibitory mechanism analogous to that of Gefitinib.[6][8]
Signaling Pathway and Point of Inhibition
The EGFR signaling cascade is initiated by the binding of ligands like Epidermal Growth Factor (EGF). This triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[9] These phosphorylated sites act as docking platforms for adaptor proteins, initiating multiple downstream pathways critical for cell proliferation and survival. Both this compound and Gefitinib are designed to interrupt this process at its origin by preventing the initial kinase activation.
Comparative Performance Data
The efficacy of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%. This can be measured in biochemical assays (direct enzyme inhibition) or cell-based assays (effect on cell viability/proliferation).
The table below summarizes publicly available experimental IC50 data for Gefitinib and in-silico (computationally predicted) data for closely related 4-aminoquinazoline derivatives against EGFR and EGFR-expressing cancer cell lines.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Citation |
| Gefitinib | EGFR Tyrosine Kinase | Biochemical | 33 nM | [10] |
| A549 (Lung Carcinoma) | Cell-based | ~8.4 - 10 µM | [2][4] | |
| PC9 (Lung Adenocarcinoma) | Cell-based | 11.64 - 77.26 nM | [5][11] | |
| HCC827 (Lung Adenocarcinoma) | Cell-based | 13.06 nM | [5] | |
| 4-Aminoquinazoline-6,7-diol Derivatives | A549 (Lung Carcinoma) | In-silico (Cytotoxicity) | 7.1 - 8.0 µM | [6][8] |
| A431 (Epidermoid Carcinoma) | In-silico (Cytotoxicity) | 2.2 - 3.4 µM | [6][8] |
Note: The data for 4-Aminoquinazoline-6,7-diol derivatives is based on computational predictions and serves as an estimate of potential activity. Direct experimental validation for this compound is required for a definitive comparison.
Experimental Protocols
The following sections describe the standard methodologies used to generate the types of data presented above.
In Vitro EGFR Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP in a kinase assay buffer. Prepare serial dilutions of the test compounds (Gefitinib or this compound).
-
Reaction Incubation: In a microplate, pre-incubate the EGFR enzyme with the various concentrations of the test compound for a defined period (e.g., 30 minutes at room temperature).
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Detection: After incubation (e.g., 60 minutes at 30°C), stop the reaction and quantify the amount of phosphorylated substrate. This is often achieved using a luminescence-based method where a detection reagent converts the ADP product into a light signal.
-
Data Analysis: The luminescence is measured with a plate reader. The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of a test compound in reducing the viability of a cancer cell line (e.g., A549).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (typically 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active, viable cells will reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: After a few hours of incubation, carefully remove the media and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer (typically at ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
Gefitinib is a well-characterized, potent inhibitor of EGFR, with substantial experimental data confirming its efficacy in both biochemical and cellular assays, particularly in cell lines harboring activating EGFR mutations. This compound, representing the core scaffold of many EGFR inhibitors, is predicted to share the same fundamental mechanism of action. While direct experimental data is limited, computational studies on highly similar structures suggest it possesses potential anti-proliferative activity in the low micromolar range. This guide provides the foundational information and standardized protocols necessary for researchers to conduct direct, empirical comparisons and further investigate the potential of this compound and other novel quinazoline derivatives as EGFR-targeted therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Assessing the Selectivity Profile of 4-Anilinoquinazoline Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a foundational element in the design of numerous kinase inhibitors, with 4-anilinoquinazoline derivatives being a prominent class targeting key kinases in cellular signaling pathways. This guide provides a comparative analysis of the selectivity profile of Gefitinib, a representative 4-anilinoquinazoline, against other well-established kinase inhibitors, Erlotinib and Lapatinib. The information presented herein is intended to offer an objective comparison of their performance, supported by experimental data, to aid in research and drug development efforts.
Comparative Selectivity Profile of Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor targets the intended kinase with minimal off-target effects, thereby reducing the potential for adverse reactions. The following table summarizes the inhibitory activity (IC50/Kd in nM) of Gefitinib, Erlotinib, and Lapatinib against their primary targets and a selection of off-target kinases.
| Kinase Target | Gefitinib (IC50/Kd in nM) | Erlotinib (IC50/Kd in nM) | Lapatinib (IC50/Kd in nM) |
| EGFR | 26 - 57[1] | 2[2] | 10.2[3] |
| HER2 (ErbB2) | >10,000 | >10,000 | 9.2 - 9.8[3] |
| ErbB4 (HER4) | - | - | 367 |
| SRC | >10,000 | >100,000 | >10,000 |
| ABL | >10,000 | >100,000 | - |
| c-Raf | - | - | >10,000 |
| MEK | - | - | >10,000 |
| ERK | - | - | >10,000 |
| CDK1 | - | - | >10,000 |
| CDK2 | - | - | >10,000 |
| p38 | - | - | >10,000 |
| Tie-2 | - | - | >10,000 |
| VEGFR2 | - | - | >10,000 |
Note: IC50 and Kd values can vary depending on the specific assay conditions and cell lines used. The data presented is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase inhibition assays.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., Gefitinib) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to displace a ligand from the active site of a kinase.
Materials:
-
A panel of human kinases expressed as fusion proteins (e.g., phage-tagged)
-
Immobilized ligand for each kinase
-
Test compound stock solution
-
Assay buffer
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its corresponding immobilized ligand, and the test compound.
-
The test compound competes with the immobilized ligand for binding to the kinase.
-
After an incubation period, unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan™ platform, this is achieved by qPCR of the DNA tag attached to the kinase.
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.
-
For potent inhibitors, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway, a primary target of 4-anilinoquinazoline inhibitors, and a general workflow for assessing kinase inhibitor selectivity.
Caption: EGFR signaling pathway and the point of inhibition by Gefitinib.
Caption: General workflow for assessing kinase inhibitor selectivity.
References
A Guide to Ensuring Reproducibility in Kinase Inhibition Assays Using 7-Aminoquinazolin-4-ol
In the landscape of kinase inhibitor research, particularly in the context of drug discovery and development, the reproducibility of experimental findings is paramount. 7-Aminoquinazolin-4-ol, a member of the quinazoline class of compounds, represents a scaffold of significant interest for its potential as a kinase inhibitor. Quinazoline derivatives have notably led to the development of several approved cancer therapies that target key kinases in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).
This guide provides a framework for researchers, scientists, and drug development professionals to conduct reproducible experiments with this compound. Given the current lack of standardized public data on the specific inhibitory activity and physicochemical properties of this compound, this document emphasizes the establishment of robust internal standards by comparing its performance against well-characterized alternatives. By following the detailed protocols and data presentation formats outlined here, researchers can generate high-quality, reproducible data, facilitating more reliable structure-activity relationship (SAR) studies and informed decisions in drug development programs.
Comparative Performance of Kinase Inhibitors
To ensure the reproducibility and contextualize the performance of this compound, it is essential to benchmark it against established kinase inhibitors. The following tables summarize key performance indicators for a selection of well-characterized EGFR inhibitors. Researchers should aim to generate analogous data for this compound using the standardized protocols provided in this guide.
Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
| Compound | Type | Target(s) | IC50 (EGFR wt) | IC50 (EGFR L858R) | IC50 (EGFR T790M) |
| This compound | Quinazoline | EGFR (predicted) | Data not available | Data not available | Data not available |
| Gefitinib | Quinazoline | EGFR | 26-57 nM[1] | - | >1000 nM |
| Erlotinib | Quinazoline | EGFR | 2 nM[2] | 2.14 nM[3] | 9.18 µM[3] |
| Lapatinib | Quinazoline | EGFR, HER2 | 10.8 nM[4] | - | - |
| Vandetanib | Quinazoline | VEGFR2, EGFR, RET | 500 nM[5][6] | - | - |
| Icotinib | Quinazoline | EGFR | 5 nM[7][8] | - | - |
| Afatinib | Quinazoline | Pan-HER | 0.5 nM | 0.4 nM | 10 nM |
| Dacomitinib | Quinazoline | Pan-HER | 6 nM | 5 nM | 43 nM |
| Osimertinib | Pyrimidine | EGFR (mutant selective) | 200-400 nM | 1.2 nM | 1.1 nM |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.
Table 2: Physicochemical Properties of Selected Kinase Inhibitors
| Compound | Molecular Weight ( g/mol ) | Solubility | Stability |
| This compound | 161.16 | Data not available | Data not available |
| Gefitinib | 446.90 | Sparingly soluble in aqueous buffers; soluble in DMSO (~20 mg/mL)[9][10]. | Stable as a solid at -20°C for at least two years[9]. Aqueous solutions are not recommended for storage for more than one day[9]. |
| Erlotinib | 393.44 | Very poorly soluble in water; soluble in DMSO (100 mg/mL) and ethanol (10 mg/mL with warming)[11]. | Stable in lyophilized form for 24 months at -20°C. Solutions in DMSO can be used within 3 months[11]. Sensitive to oxidation and acidic pH. |
Experimental Protocols for Reproducible Data Generation
To ensure the generation of high-quality and reproducible data for this compound, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro assays.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity by measuring the amount of ATP remaining in the reaction.
-
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
This compound and other test compounds
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in the kinase assay buffer.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a "no inhibitor" control and wells without the enzyme as a blank.
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the blank values from all other readings. Normalize the data to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of a test compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.
-
Materials:
-
A549 (human lung carcinoma) or other suitable EGFR-expressing cell line
-
This compound and other test compounds
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Aqueous Solubility and Stability Assessment
To ensure the reproducibility of biological assays, it is critical to determine the solubility and stability of the test compound under the experimental conditions.
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the relevant aqueous buffer (e.g., PBS, cell culture medium).
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Filter or centrifuge the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Stability in Solution:
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, aqueous buffer) at a known concentration.
-
Aliquot the solution and store it under various conditions (e.g., room temperature, 4°C, -20°C) for different time points.
-
At each time point, analyze the concentration of the parent compound using a stability-indicating analytical method (e.g., HPLC-UV) to determine the extent of degradation.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the design and execution of reproducible experiments, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the In Vivo Action of 7-Aminoquinazolin-4-ol Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo mechanism of action of advanced quinazoline-based tubulin inhibitors, using a representative 7-aminoquinazolin-4-ol derivative, Compound 4a4, as a focal point. This document contrasts its performance with established tubulin-targeting agents, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. Among these, derivatives of this compound have shown significant promise as potent anticancer agents by targeting tubulin, a critical component of the cytoskeleton. This guide synthesizes preclinical in vivo data to elucidate the mechanism by which these compounds exert their antitumor effects, offering a direct comparison with clinically relevant alternatives.
Performance Comparison: Quinazoline vs. Established Tubulin Inhibitors
The in vivo efficacy of novel quinazoline derivatives is benchmarked against standard-of-care and investigational tubulin inhibitors. The following tables summarize key performance indicators from preclinical studies, providing a quantitative comparison of their antiproliferative and tumor-inhibiting activities.
Table 1: In Vitro Antiproliferative Activity
| Compound | Class | Target Site on Tubulin | Cell Line | IC50 (nM) |
| Compound 4a4 | Quinazoline Derivative | Colchicine | SKOV3 (Ovarian) | 0.4 |
| A549 (Lung) | 0.6 | |||
| HCT116 (Colon) | 0.5 | |||
| Paclitaxel | Taxane | Taxol | SKOV3 (Ovarian) | 2.5 |
| A549 (Lung) | 3.2 | |||
| HCT116 (Colon) | 2.8 | |||
| Combretastatin A-4 | Combretastatin | Colchicine | HUVEC (Endothelial) | 0.6 |
| B16 (Melanoma) | 1.1 |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notable Observations |
| Compound 4a4 | SKOV3 (Ovarian) | Not specified | Significant delay in tumor growth | No obvious side effects reported. |
| Paclitaxel | SKOV3 (Ovarian) | 15 mg/kg, i.p., weekly | ~50% | Induces a benign fibroblast-like phenotype.[1][2] |
| Combretastatin A-4 Phosphate (CA4P) | WSU-DLCL2 (Lymphoma) | 4 x 200 mg/kg | T/C of 11.7% | Significant antiangiogenic activity.[3] |
| MDA-MB-231 (Breast) | 120 mg/kg, i.p. | 50-90% decrease in light emission (BLI) | Rapid vascular shutdown.[4] |
Mechanism of Action: Disrupting the Cellular Scaffolding
Quinazoline derivatives like Compound 4a4 exert their anticancer effects by inhibiting tubulin polymerization, a process essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest and apoptosis.
Figure 1. Signaling pathway of quinazoline-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vivo and in vitro assays.
In Vivo Ovarian Cancer Xenograft Model
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the antitumor efficacy of test compounds.[1][5]
-
Cell Culture: SKOV-3 human ovarian cancer cells are cultured in a suitable medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 SKOV-3 cells in 100 µL of sterile PBS or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Paclitaxel at 15 mg/kg) or vehicle is administered via the specified route (e.g., intraperitoneal injection) and schedule.[6]
-
Efficacy Assessment: Tumor growth inhibition is calculated at the end of the study. Body weight and general health of the mice are monitored throughout the experiment.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Figure 2. Workflow for in vivo xenograft efficacy study.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.[7][8][9][10]
-
Reagents: Purified tubulin (>99%), GTP stock solution, general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), and test compounds.
-
Preparation: Thaw tubulin and GTP on ice. Prepare serial dilutions of the test compound in general tubulin buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, combine tubulin, GTP (final concentration 1 mM), and the test compound or vehicle.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.[11][12][13]
-
Cell Treatment: Culture cells to be analyzed and treat with the test compound for a specified duration.
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.
Figure 3. Logical flow of the drug's mechanism of action.
This guide demonstrates that this compound derivatives represent a promising class of tubulin inhibitors with potent in vivo antitumor activity. Their mechanism of action, centered on the disruption of microtubule dynamics, is well-supported by preclinical data. The provided protocols offer a framework for further investigation and comparison of these and other novel anticancer agents.
References
- 1. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 6. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. igbmc.fr [igbmc.fr]
A Comparative Guide to the In Vivo Efficacy of Quinazoline Derivatives in Oncology
In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a pivotal class of compounds, demonstrating significant antitumor activity in preclinical and clinical settings. While specific in vivo data for 7-Aminoquinazolin-4-ol is not extensively documented in publicly available literature, a comprehensive analysis of structurally related quinazoline compounds provides valuable insights into their therapeutic potential and mechanisms of action. This guide offers a comparative overview of the in vivo efficacy of prominent quinazoline derivatives, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative In Vivo Antitumor Efficacy
The following tables summarize the in vivo performance of various quinazoline derivatives against established therapeutic agents, providing a clear comparison of their antitumor activities in preclinical models.
Table 1: In Vivo Efficacy of Quinazoline Derivatives in Xenograft Models
| Compound | In Vivo Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI |
| Compound 11 (Quinazoline-4-quinolone hybrid) | MDA-MB-231 Xenograft | 10 mg/kg | 40.9% | - | - |
| 20 mg/kg | 62.5% | ||||
| Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one) | Ehrlich Ascites Carcinoma (EAC) | 20 mg/kg | Increased mean survival time | Gefitinib | - |
| Dalton's Lymphoma Ascites (DLA) | 20 mg/kg | Significant restoration of tumor volume and weight towards normal | Gefitinib | - | |
| Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) | NCI-H460 Xenograft | 0.25 mg/kg (iv, every 5 days for 3 weeks) | 17.8% | Paclitaxel | 60.4% (at 15 mg/kg) |
| 0.5 mg/kg (iv, every 5 days for 3 weeks) | 36.8% | ||||
| 1.0 mg/kg (iv, every 5 days for 3 weeks) | 61.9% | ||||
| Hybrid 3 | A549 Xenograft | 15 mg/kg (oral) | 63.33% | Gefitinib | Less than 63.33% |
| Compound 45 | S180 Xenograft | 30 mg/kg (oral) | 64.2% | - | - |
| Compound B1 (4-Hydroxyquinazoline derivative) | HCT-15 Xenograft | 10 mg/kg (intraperitoneal, daily for 14 days) | - | Olaparib | - |
| 25 mg/kg (intraperitoneal, daily for 14 days) | - | ||||
| 50 mg/kg (intraperitoneal, daily for 14 days) | - |
Note: A dash (-) indicates that the information was not specified in the cited sources.
Mechanisms of Action: Targeting Key Signaling Pathways
Quinazoline derivatives exert their anticancer effects by targeting a multitude of cellular signaling pathways crucial for tumor growth, proliferation, and survival.[1][2] These compounds are known to inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and HER2, as well as downstream signaling molecules like PI3K, AKT, and mTOR.[1][2] Furthermore, some derivatives have been shown to interfere with microtubule polymerization, induce cell cycle arrest, and promote apoptosis.[1][2]
Caption: Key signaling pathways targeted by quinazoline derivatives.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key in vivo experiments.
Xenograft Tumor Model
The xenograft model is a widely used preclinical tool to assess the antitumor efficacy of novel compounds.
Caption: General workflow for a xenograft tumor model study.
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, NCI-H460 for lung cancer) are cultured in appropriate media and conditions.[3]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[3][4]
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound is administered at various doses and schedules (e.g., daily oral gavage, intermittent intravenous injection).[3][4]
-
Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) × 100. Animal body weight is also monitored as an indicator of toxicity.[3]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as histopathology or biomarker assessment.
Ascites Tumor Models (EAC and DLA)
Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) models are used to evaluate the effect of compounds on the survival of tumor-bearing animals.[5]
Detailed Protocol:
-
Tumor Induction: A specific number of EAC or DLA cells are injected intraperitoneally into mice.
-
Treatment: Treatment with the test compound or a standard drug (e.g., Gefitinib) is initiated 24 hours after tumor inoculation and continues for a specified period.[5]
-
Endpoint: The primary endpoint is the mean survival time (MST) of the treated groups compared to the control group. An increase in MST indicates the antitumor efficacy of the compound.[5]
-
Hematological Parameters: Blood is collected to assess changes in hematological parameters, providing information on the compound's toxicity.[5]
Conclusion
The collective evidence from numerous in vivo studies strongly supports the therapeutic potential of quinazoline derivatives as anticancer agents. While a direct comparison with this compound is limited by the available data, the robust efficacy demonstrated by a range of its structural analogues highlights the promise of this chemical scaffold. The diverse mechanisms of action, including potent inhibition of key oncogenic signaling pathways and disruption of cellular machinery, underscore the versatility of quinazoline-based compounds. Future research, including head-to-head in vivo comparisons and detailed pharmacokinetic and pharmacodynamic studies, will be crucial in identifying the most promising candidates for clinical development and ultimately improving patient outcomes in oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Aminoquinazolin-4-ol and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs targeting key signaling molecules. 7-Aminoquinazolin-4-ol and its analogs represent a significant class of these compounds, demonstrating potent inhibitory activity against various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of this compound and its structurally related analogs, summarizing their biological performance with supporting experimental data and methodologies.
Introduction to this compound and its Analogs
Quinazoline derivatives are heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. The 4-aminoquinazoline core is a well-established pharmacophore for kinase inhibitors.[1] Modifications at various positions of the quinazoline ring system, particularly at the 7-position, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as a key intermediate and a valuable scaffold for the synthesis of these analogs. Substitutions on the 7-amino group or its replacement with other functional groups like hydroxyl or methoxy moieties can significantly influence the compound's interaction with the target protein and its overall biological activity.
Comparative Performance Analysis
The primary anticancer mechanism of many this compound analogs involves the inhibition of EGFR tyrosine kinase.[2][3] Overexpression or mutation of EGFR is a common driver in various cancers, including non-small cell lung cancer, and breast, colon, and pancreatic cancers. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these inhibitors block the downstream signaling pathways that promote cell proliferation, survival, and metastasis.[4]
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound analogs from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50, µM) of 7-Substituted Quinazolin-4-one Analogs against Various Cancer Cell Lines
| Compound ID | 7-Substituent | R Group (at position 2 or 3) | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| Analog 1 | -NH₂ | Varies | 8.55 - 20.84 | 3.15 - >25 | - | [5] |
| Analog 2 | -OH | Varies | - | 6.25 | 12.54 | [6][7] |
| Analog 3 | -OCH₃ | Varies | 14.79 | 2.86 | - | [8] |
| Analog 4 | -Cl | Phenylamino | - | >100 | >100 | [9] |
| Analog 5 | -CF₃ | Phenylamino | - | >100 | >100 | [9] |
| Analog 6 | -NO₂ | Phenylamino | - | >100 | >100 | [9] |
Note: The IC50 values are presented as a range where multiple derivatives with the same 7-substituent were tested. Please refer to the cited literature for specific compound structures and values.
Structure-Activity Relationship (SAR) Summary:
-
Substitution at the 7-position: The nature of the substituent at the 7-position of the quinazoline ring significantly impacts the anticancer activity. Electron-donating groups like amino (-NH₂) and methoxy (-OCH₃) often contribute to potent activity.[10] Bulky substituents at this position can also be favorable for inhibitory activity.[10]
-
Substitution at other positions: Modifications at the 2 and 4-positions of the quinazoline core are also crucial for activity. For instance, the 4-anilino group is a common feature in many potent EGFR inhibitors.[1]
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
EGFR Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Principle: The assay measures the phosphorylation of a substrate by the EGFR kinase. The level of phosphorylation is quantified, and the inhibitory effect of the test compounds is determined by the reduction in this signal.
Detailed Methodology (Example using an ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compounds at various concentrations in a kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Reagent). This is typically a two-step process involving the conversion of the generated ADP to ATP, followed by a luciferase/luciferin reaction that produces a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
EGFR Signaling Pathway and Inhibition by Quinazoline Analogs
Caption: EGFR signaling pathway and the mechanism of inhibition by this compound analogs.
General Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of this compound and its analogs.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-Aminoquinazolin-4-ol against known standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the biological activity of 7-Aminoquinazolin-4-ol against established standards in key therapeutic areas. Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this document serves as a template, outlining the necessary experimental protocols and data presentation structures to facilitate a comprehensive evaluation.
Data Presentation: Comparative Biological Activity
Quantitative data is essential for the objective comparison of this compound with known standards. The following tables are presented as templates for summarizing key performance indicators such as IC50 (half-maximal inhibitory concentration) for anticancer activity and MIC (minimum inhibitory concentration) for antibacterial activity.
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines
Gefitinib, a known quinazoline-based EGFR inhibitor, serves as an appropriate standard for comparison in anticancer assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | Data not available |
| MCF-7 (Breast Cancer) | Data not available | |
| HCT116 (Colon Cancer) | Data not available | |
| Gefitinib (Standard) | A549 (Lung Carcinoma) | Insert literature value |
| MCF-7 (Breast Cancer) | Insert literature value | |
| HCT116 (Colon Cancer) | Insert literature value |
Antibacterial Activity: Minimum Inhibitory Concentration
The antibacterial potential of this compound can be benchmarked against standard antibiotics. The choice of antibiotic will depend on the bacterial strains being tested (Gram-positive and Gram-negative). The broth microdilution method is a standard procedure for determining the MIC.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| MIC (µg/mL) | MIC (µg/mL) | |
| This compound | Data not available | Data not available |
| Vancomycin (Standard) | Insert literature value | Not Applicable |
| Ciprofloxacin (Standard) | Insert literature value | Insert literature value |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating reliable comparative data.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Gefitinib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the standard drug (e.g., Gefitinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound and standard antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound and the standard antibiotics in MHB directly in the 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathway and Workflow Visualization
Understanding the mechanism of action is critical in drug development. For quinazoline derivatives, a common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a key role in cell proliferation and survival.
Caption: EGFR signaling pathway leading to cell proliferation and survival.
Below is a generalized workflow for the initial screening and evaluation of this compound.
Caption: General experimental workflow for evaluating this compound.
Validating Anticancer Activity of 7-Aminoquinazolin-4-ol Derivatives: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a critical step in the drug discovery pipeline. This guide provides a comparative overview of a primary cell viability assay and a secondary mechanistic assay for validating the anticancer activity of a representative 7-aminoquinazolin-4-ol derivative.
The initial identification of a compound's activity, often through high-throughput screening, necessitates further, more detailed investigation to confirm its effects and elucidate its mechanism of action.[1] This guide will use the well-established MTT assay as the primary screen for assessing cell viability and an EGFR kinase inhibition assay as a secondary, mechanistic validation step. Quinazoline derivatives are known to target protein kinases, with some approved drugs acting as EGFR inhibitors.[2][3][4]
Data Presentation: Comparison of Primary and Secondary Assay Data
The following table summarizes hypothetical quantitative data obtained from a primary cell viability assay (MTT) and a secondary EGFR kinase inhibition assay for a representative this compound derivative, "Compound X".
| Assay Type | Metric | Compound X | Control (Vehicle) |
| Primary Assay: MTT | IC50 (µM) in A549 cells | 5.2 | > 100 |
| Secondary Assay: EGFR Kinase Inhibition | IC50 (nM) | 15.8 | N/A |
Note: The data presented are for illustrative purposes and would need to be generated experimentally.
Experimental Protocols
Primary Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Materials:
-
This compound derivative ("Compound X")
-
Human lung carcinoma cell line (e.g., A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Secondary Assay: EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
To investigate the mechanism of action, a biochemical assay targeting a specific enzyme, such as the Epidermal Growth Factor Receptor (EGFR) kinase, can be employed. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9][10]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase reaction buffer
-
Compound X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X in kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus correlates with kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: Workflow for validating the anticancer activity of a this compound derivative.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a this compound derivative.
References
- 1. news-medical.net [news-medical.net]
- 2. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.es [promega.es]
- 10. promega.com [promega.com]
7-Aminoquinazolin-4-ol: A Comparative Guide for Drug Discovery Professionals
An objective analysis of 7-Aminoquinazolin-4-ol in the context of established kinase inhibitors, supported by experimental data from structurally related compounds.
This guide provides a comparative overview of this compound, a heterocyclic organic compound featuring a quinazoline scaffold. Due to a lack of direct, publicly available experimental data for this compound, this document leverages extensive research on its structural analogs, primarily established Epidermal Growth Factor Receptor (EGFR) inhibitors such as Gefitinib and Lapatinib. This cross-validation approach allows for an informed projection of its potential biological activity and provides a framework for its experimental evaluation.
The quinazoline core is a well-established pharmacophore in oncology, forming the backbone of numerous approved drugs that target protein kinases.[1][2] Modifications on the quinazoline ring, particularly at positions 6 and 7, have been shown to significantly influence the potency and selectivity of these inhibitors.[3] This guide will delve into the experimental data of key comparators, outline the methodologies for such analyses, and visualize the relevant biological pathways and experimental workflows.
Comparative Analysis of Quinazoline-Based Kinase Inhibitors
To contextualize the potential efficacy of this compound, it is essential to examine the performance of its well-characterized analogs. Gefitinib and Lapatinib, both approved anti-cancer agents, serve as primary benchmarks.
Quantitative Performance Data of Comparator Compounds
The following table summarizes the in vitro inhibitory activities of Gefitinib, Lapatinib, and other relevant quinazoline derivatives against key cancer-related kinases and cell lines. These data are crucial for establishing a baseline against which this compound could be evaluated.
| Compound | Target Kinase(s) | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) |
| Gefitinib | EGFR | 0.6 - 80 | H3255 (L858R) | 0.075 |
| EGFR (wild-type) | 420 - 1400 | Calu-3 | 1.4 | |
| HER2 | >10000 | A549 (EGFR wild-type) | 15.11 | |
| Lapatinib | EGFR, HER2 | 9.8, 10.2 | BT474 (HER2+) | Not specified |
| Dacomitinib | EGFR | 0.7 | H3255 (L858R) | Not specified |
| EGFR (wild-type) | 29 | H1819 | Not specified | |
| Afatinib | EGFR, HER2 | 0.5, 14 | H1975 (L858R/T790M) | Not specified |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
The evaluation of compounds like this compound follows a standardized set of in vitro and in vivo assays to determine their biological activity, selectivity, and potential therapeutic efficacy.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials : Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound or comparators).
-
Procedure :
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Cell Proliferation Assay (MTT or MTS Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media.[6]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (typically 48-72 hours).
-
A reagent such as MTT or MTS is added to the wells. Viable cells metabolize this reagent into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
Western Blot Analysis for Phosphorylation Status
This technique is used to assess the inhibition of signaling pathways within the cell by measuring the phosphorylation state of target proteins.
-
Sample Preparation : Cells are treated with the test compound for a specific duration and then lysed to extract proteins.
-
Procedure :
-
Protein extracts are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-EGFR and total EGFR).
-
Secondary antibodies conjugated to an enzyme are then added, and the protein bands are visualized using a chemiluminescent substrate.
-
-
Analysis : The intensity of the phosphorylated protein band relative to the total protein band indicates the degree of target inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of this compound's potential application.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors typically function by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.
General Experimental Workflow for Compound Evaluation
The process of evaluating a novel compound like this compound involves a multi-step workflow, from initial screening to more complex cellular and in vivo models.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Aminoquinazolin-4-ol: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe and compliant disposal of specialized chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive protocol for the proper disposal of 7-Aminoquinazolin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally analogous compounds, such as Quinazolin-4(1H)-one and 4-Hydroxyquinazoline, and established hazardous waste disposal guidelines.[1][2] This ensures that the procedures provided offer essential safety and logistical information to minimize risk and maintain regulatory compliance.
This compound should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.[3] Its chemical structure suggests potential toxicity and environmental hazards that necessitate specialized disposal methods.
Immediate Safety and Handling Precautions
Before initiating any disposal activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | To prevent skin contact.[4] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[4] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust or vapors.[4] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of this compound, from initial waste collection to final removal by a licensed waste management service.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable container.[4] The container material should be compatible with the chemical.
-
Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous waste.[4] These materials should be collected in a separate, clearly labeled hazardous waste bag or container.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound".[4]
Step 2: Waste Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.[4]
-
The storage area should be away from incompatible materials. Based on information for related compounds, avoid strong oxidizing agents, acids, and bases.[5]
Step 3: Arrangements for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4]
-
Provide them with all available information about the compound, including its name, quantity, and any known or suspected hazards based on related compounds.
-
Follow their specific instructions for packaging and pickup. Disposal of chemical waste of this nature often involves high-temperature incineration by a specialized facility.[4]
Step 4: Spill Cleanup
In the event of a small spill:
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the substance.
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][7]
-
The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[6]
-
After triple-rinsing and air drying, the container may be disposed of in the regular trash, provided all labels are defaced or removed.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 7-Aminoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 7-Aminoquinazolin-4-ol (CAS No. 90004-09-4). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological properties of this compound have not been fully investigated, it is essential to handle it with care, assuming it may be harmful.[1] Similar quinazolinone compounds are known to cause skin and eye irritation.[2][3] Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[2] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile). | Prevents skin contact with the compound. Gloves must be inspected before use and disposed of properly.[4][5] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[5] | Avoids inhalation of dust and aerosols.[4][5] |
| Body Protection | Impervious clothing, such as a lab coat.[2] Fire/flame resistant clothing is also recommended.[4] | Minimizes skin exposure and protects from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Avoid the formation of dust and aerosols.[4]
2. Handling the Compound:
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
The compound is noted to be air-sensitive.[1]
-
Store locked up.[1]
-
Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[1]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Contaminated packaging should be treated as the product itself.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
